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  • Product: 2(3H)-Benzothiazolimine, 3-phenyl-
  • CAS: 46493-66-7

Core Science & Biosynthesis

Foundational

The Chemical, Environmental, and Pharmacological Profile of 2(3H)-Benzothiazolimine, 3-phenyl-

Executive Summary 2(3H)-Benzothiazolimine, 3-phenyl- (CAS: 46493-66-7), frequently abbreviated in environmental literature as PBI (3-phenyl-1,3-benzothiazol-2-imine), is a complex heterocyclic compound that occupies a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2(3H)-Benzothiazolimine, 3-phenyl- (CAS: 46493-66-7), frequently abbreviated in environmental literature as PBI (3-phenyl-1,3-benzothiazol-2-imine), is a complex heterocyclic compound that occupies a unique dual role in modern chemistry[1]. Industrially, it is an emerging environmental contaminant intrinsically linked to the degradation of rubber vulcanization accelerators found in Tire Wear Particles (TWP) and artificial turf[2]. Pharmacologically, the benzothiazolimine core serves as a privileged scaffold in drug discovery, exhibiting potent anthelmintic, antimicrobial, and pro-apoptotic properties[3][4].

This whitepaper provides an in-depth technical analysis of PBI, synthesizing its physicochemical properties, environmental ecotoxicology, pharmacological utility, and the validated methodologies required for its synthesis and analytical detection.

Physicochemical Architecture & Structural Dynamics

The molecular architecture of PBI consists of a benzothiazole core where the endocyclic nitrogen at position 3 is substituted with a phenyl group, and the carbon at position 2 is double-bonded to an exocyclic imine (=NH) group. This specific substitution pattern locks the molecule into the imino tautomeric form, preventing it from tautomerizing into the more common 2-(phenylamino)benzothiazole structure.

This structural rigidity heavily influences its lipophilicity and receptor-binding capabilities. The quantitative physicochemical properties of PBI are summarized below[1][5].

Table 1: Quantitative Physicochemical Properties
PropertyValueClinical/Environmental Significance
Molecular Formula C₁₃H₁₀N₂SDefines the foundational heterocyclic scaffold.
Molecular Weight 226.30 g/mol Optimal for small-molecule drug design (Lipinski’s Rule of 5).
LogP (Octanol/Water) ~3.5Indicates moderate-to-high lipophilicity; drives bioaccumulation in aquatic species and facilitates blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 52.4 ŲEnsures excellent membrane permeability in pharmacological assays.
Hydrogen Bond Donors 1 (Exocyclic =NH)Critical for target protein binding (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 2 (N, S)Facilitates interaction with aqueous environmental matrices.

Environmental Chemistry: The TWP Leaching Paradigm

In recent years, PBI has been identified as a critical marker of anthropogenic pollution, specifically originating from Tire Wear Particles (TWP) and crumb rubber used in artificial turf[2][6]. Benzothiazole derivatives (such as 2-mercaptobenzothiazole, MBT) are universally utilized as vulcanization accelerators in tire manufacturing. Under environmental weathering, mechanical abrasion, and photolytic degradation, these precursors transform and leach into stormwater runoff as complex mixtures containing PBI, N,N′-diphenylguanidine (DPG), and 6PPD-quinone[7][8].

Ecotoxicology and Bioaccumulation

High-resolution Nontargeted Analysis (NTA) has correlated the presence of benzothiazolimines in aquatic ecosystems with severe developmental toxicity[8]. In model organisms such as the fathead minnow (Pimephales promelas), exposure to TWP leachates containing PBI induces phenotypic abnormalities, including hatch severity and lack of pigmentation, driven by the compound's LogP (~3.5) which promotes rapid bioaccumulation in lipid-rich tissues[6].

EnvPathway Tire Tire Wear Particles Runoff Stormwater Runoff Tire->Runoff Turf Artificial Turf Turf->Runoff PBI PBI Leaching Runoff->PBI LC-MS/MS Aquatic Aquatic Ecosystems PBI->Aquatic Toxicity Developmental Toxicity Aquatic->Toxicity Bioaccumulation

Caption: Environmental leaching pathway of PBI from tire wear particles to aquatic toxicity.

Pharmacological Utility & Drug Discovery

Beyond its environmental footprint, the 2-iminobenzothiazoline scaffold is highly prized in medicinal chemistry. The rigid, planar nature of the benzothiazole ring allows for precise intercalation or binding within enzymatic active sites.

  • Anthelmintic Activity: High-throughput screening (HTS) utilizing Caenorhabditis elegans motility assays has identified benzothiazol-2-imine derivatives as potent anthelmintic agents. These compounds disrupt nematode neuromuscular function, providing a foundation for novel nematocides that bypass existing drug resistance mechanisms[3].

  • Pro-Apoptotic Agents (Oncology): Benzothiazole derivatives have been investigated for their ability to reactivate apoptotic pathways in chemo-resistant cancers. By acting as BH3 mimetics, they inhibit anti-apoptotic Bcl-2 family proteins, forcing malignant cells into programmed cell death[9].

Synthetic Methodology: The Hugershoff Reaction

The most robust and historically validated method for synthesizing the 2-aminobenzothiazole and 2-iminobenzothiazoline core is the Hugershoff Reaction [10][11]. This pathway involves the oxidative cyclization of an arylthiourea intermediate using a halogen-based oxidizing agent (typically bromine) in an acidic environment.

Mechanistic Causality: Bromine acts as a potent electrophile, attacking the sulfur atom of the thiourea intermediate to form a highly reactive sulfenyl bromide. This creates a localized electrophilic center that drives an intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring, closing the thiazole ring[12]. Glacial acetic acid is utilized as the solvent because its polar, protic nature stabilizes the transition states while preventing the over-oxidation of the sulfur atom that commonly occurs in aprotic environments.

SynthWorkflow Start Substituted Aniline + Isothiocyanate Thiourea Arylthiourea Intermediate Start->Thiourea Condensation Oxidation Oxidative Cyclization (Br2 / Acetic Acid) Thiourea->Oxidation Hugershoff Reaction Scaffold Benzothiazolimine Scaffold Oxidation->Scaffold Ring Closure Purification Neutralization & Recrystallization Scaffold->Purification pH Adjustment Final 2(3H)-Benzothiazolimine, 3-phenyl- Purification->Final High Purity Yield

Caption: Workflow for the Hugershoff synthesis of the benzothiazolimine scaffold.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary Quality Assurance/Quality Control (QA/QC) checkpoints.

Protocol 1: Nontargeted LC-MS/MS Analysis of PBI in TWP Leachate

Purpose: To accurately quantify and confirm the presence of PBI in complex environmental stormwater matrices[6][8].

  • Sample Preparation & SPE:

    • Filter 500 mL of stormwater through a 0.45 µm glass fiber filter to remove large particulates.

    • Causality: Solid Phase Extraction (SPE) using an HLB (Hydrophilic-Lipophilic Balance) cartridge is required to concentrate the trace-level organic contaminants while discarding inorganic salts.

    • Self-Validation: Spike the sample with a stable isotope-labeled surrogate internal standard (e.g., D5-Atrazine) prior to extraction to calculate matrix recovery rates.

  • Chromatographic Separation:

    • Inject 10 µL into an LC system equipped with a C18 reversed-phase column.

    • Causality: The hydrophobic nature of PBI (LogP 3.5) dictates the use of a C18 column to ensure adequate retention and separation from highly polar matrix interferents. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze using a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Data Processing: Apply Mass Defect Filtering (MDF). Because rubber additives have distinct mass defects compared to natural organic matter, MDF computationally isolates the PBI signal (exact mass: 226.0565 Da) from background noise.

Protocol 2: Chemical Synthesis of 3-phenyl-2-iminobenzothiazoline

Purpose: Laboratory-scale synthesis of the target compound via the Hugershoff oxidative cyclization[11][13].

  • Thiourea Formation:

    • In a 250 mL round-bottom flask, dissolve equimolar amounts (0.05 mol) of N-phenyl-o-phenylenediamine and phenyl isothiocyanate in 100 mL of absolute ethanol. Reflux for 2 hours to yield the thiourea intermediate.

  • Oxidative Cyclization (Hugershoff):

    • Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Prepare a solution of Bromine (0.055 mol) in 20 mL of glacial acetic acid.

    • Causality: Add the bromine solution dropwise over 45 minutes. Strict temperature control (<10 °C) is critical to prevent the exothermic bromination from causing unwanted electrophilic substitution on the phenyl rings rather than the desired sulfur-mediated cyclization.

  • Neutralization & Isolation:

    • Stir the mixture at room temperature for 12 hours. Monitor via Thin-Layer Chromatography (TLC; Hexane:Ethyl Acetate 7:3) until the thiourea spot disappears.

    • Pour the mixture over 200 g of crushed ice. Slowly add 25% aqueous Ammonium Hydroxide (NH₄OH) until the pH reaches exactly 8.0.

    • Causality: The benzothiazolimine core is basic. Adjusting the pH to 8.0 ensures the compound is converted from its soluble hydrobromide salt into its insoluble free-base form, forcing it to precipitate while inorganic salts remain dissolved.

  • Purification:

    • Filter the crude solid under vacuum. Recrystallize from hot ethanol to yield pure 2(3H)-Benzothiazolimine, 3-phenyl- as an off-white crystalline solid.

References

  • 2(3H)-Benzothiazolimine, 3-phenyl- | CID 736970 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Artificial turf fields act as recurring point sources of metals and emerging tire-derived contaminants in stormwater Source: RSC Publishing URL:[Link]

  • A Deep Dive into the Complex Chemical Mixture and Toxicity of Tire Wear Particle Leachate in Fathead Minnow Source: ResearchGate / Environmental Toxicology and Chemistry URL:[Link]

  • Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans Source: MDPI URL:[Link]

Sources

Exploratory

Mechanism of Action for 2(3H)-Benzothiazolimine, 3-phenyl- Derivatives: A Comprehensive Technical Guide

Executive Summary The 2(3H)-Benzothiazolimine, 3-phenyl- scaffold (also recognized systematically as 2-imino-3-phenyl-2,3-dihydrobenzothiazole) represents a highly privileged, nitrogen- and sulfur-containing bicyclic pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2(3H)-Benzothiazolimine, 3-phenyl- scaffold (also recognized systematically as 2-imino-3-phenyl-2,3-dihydrobenzothiazole) represents a highly privileged, nitrogen- and sulfur-containing bicyclic pharmacophore [1]. Historically utilized as a substrate in photochemical C-S bond cleavage and transnitrosation studies [2], this core has evolved into a critical structural motif in modern drug discovery. By locking the molecule into a specific imino tautomer via N3-phenyl substitution, researchers can precisely engineer derivatives that exhibit high binding affinities for specific enzymatic pockets.

This whitepaper synthesizes the core mechanisms of action (MoA) of 3-phenyl-2(3H)-benzothiazolimine derivatives, focusing on their roles as selective Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases [3] and kinase inhibitors/ROS generators in oncology [4]. Furthermore, it provides field-proven, self-validating experimental workflows for characterizing these interactions.

Structural Determinants & Physicochemical Profile

Understanding the causality behind the biological activity of 2(3H)-Benzothiazolimine, 3-phenyl- derivatives requires a deep dive into their structural chemistry. The base compound (C13H10N2S) has a molecular weight of 226.30 g/mol and a topological polar surface area (TPSA) of 52.4 Ų [1], making it highly permeable to the blood-brain barrier (BBB)—a critical requisite for CNS-active agents.

Key Structural Drivers:

  • The Benzothiazoline Core: The planar, electron-rich bicyclic system facilitates strong π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within enzyme active sites.

  • The C2-Imino Group ( C=NH ): Unlike 2-aminobenzothiazoles, which exist in an amino-imino tautomeric equilibrium, the substitution at the N3 position locks the C2 position into an imino group. This provides a rigid, directional hydrogen-bond acceptor/donor profile.

  • The N3-Phenyl Ring: This bulky, lipophilic moiety dictates steric fit. In MAO-B, it perfectly occupies the hydrophobic entrance cavity, preventing the molecule from binding to the narrower MAO-A active site, thereby driving isoform selectivity [5].

Primary Mechanisms of Action (MoA)

Pathway A: Selective Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of neurotransmitters like dopamine. Overactivity of MAO-B is implicated in Parkinson's disease and oxidative stress.

Derivatives of 3-phenyl-2(3H)-benzothiazolimine act as reversible, competitive inhibitors of MAO-B. The mechanism is driven by the N3-phenyl group anchoring into the bipartite hydrophobic cavity of MAO-B. Simultaneously, the C2-imino nitrogen forms a critical hydrogen bond with the FAD cofactor or the gating residue Tyr326 [3]. By blocking dopamine deamination, these derivatives elevate synaptic dopamine levels and exert neuroprotective effects.

MAOB_Pathway A 3-Phenyl-Benzothiazolimine Derivative B MAO-B Active Site (Hydrophobic Cavity) A->B Pi-Pi Stacking & H-Bonding C Blockade of Oxidative Deamination B->C D Elevated Synaptic Dopamine Levels C->D E Neuroprotection & Symptom Relief D->E

Diagram 1: Mechanistic pathway of MAO-B inhibition by benzothiazolimine derivatives.

Pathway B: Kinase Inhibition and ROS-Mediated Apoptosis

In oncology, benzothiazole derivatives are recognized for their multi-target anticancer potentials [4]. The 3-phenyl-benzothiazolimine scaffold acts as an ATP-competitive inhibitor at the hinge region of various tyrosine kinases (e.g., EGFR, PI3K).

Furthermore, owing to the inherent photochemical and redox sensitivity of the C-S bond in the dihydrobenzothiazole ring [2], specific derivatives undergo intracellular redox cycling. This generates Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization, cytochrome C release, and subsequent apoptosis in malignant cells.

ROS_Pathway A Intracellular Uptake of Derivative B ATP-Competitive Kinase Inhibition A->B C Redox Cycling & ROS Generation A->C C-S Bond Cleavage E Cancer Cell Apoptosis B->E D Mitochondrial Dysfunction C->D D->E

Diagram 2: Dual MoA combining kinase inhibition and ROS-mediated apoptosis.

Experimental Workflows for Mechanistic Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out assay interference (e.g., autofluorescence or non-specific aggregation).

Protocol 1: In Vitro Fluorometric MAO-B Enzyme Kinetics Assay

This assay utilizes kynuramine as a non-fluorescent substrate. Upon cleavage by MAO-B, it forms 4-hydroxyquinoline, providing a direct, self-validating fluorescent readout of enzyme activity [5].

  • Reagent Preparation: Prepare human recombinant MAO-B enzyme in 0.1 M potassium phosphate buffer (pH 7.4). Prepare the 3-phenyl-benzothiazolimine derivative in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Pre-Incubation: Incubate the enzyme ( 5μg/mL ) with varying concentrations of the derivative (0.1 nM to 10 μM ) for 15 minutes at 37°C. Causality: This step allows for steady-state binding equilibrium before substrate introduction.

  • Reaction Initiation: Add kynuramine (at Km​ concentration, typically 40 μM ) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes using a microplate reader ( λex​=310 nm, λem​=400 nm).

  • Data Analysis: Plot the initial velocity ( V0​ ) against inhibitor concentration to calculate the IC50​ . Use Lineweaver-Burk plots with varying substrate concentrations to confirm competitive inhibition.

Protocol 2: Label-Free Target Engagement via Surface Plasmon Resonance (SPR)

To validate direct binding to kinase targets without the artifacts of fluorescent tags, SPR is employed.

  • Sensor Chip Functionalization: Immobilize the target kinase (e.g., EGFR) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Block excess reactive groups with ethanolamine.

  • Analyte Preparation: Dilute the benzothiazolimine derivative in running buffer (HBS-EP+ with 1% DMSO) in a 2-fold dilution series (e.g., 3.125 μM to 50 μM ).

  • Binding Kinetics: Inject the analyte over the functionalized chip at a flow rate of 30 μL/min . Allow 60 seconds for association and 120 seconds for dissociation. Causality: The high flow rate minimizes mass transport limitations, ensuring the measured KD​ reflects true binding affinity.

  • Validation: Use a reference flow cell (no kinase) to subtract bulk refractive index changes and non-specific binding.

Workflow A Compound Synthesis & LC-MS QC B Fluorometric MAO-B Kinetic Assay A->B C SPR Target Engagement B->C D Cellular ROS & Apoptosis Assays C->D E Lead Optimization (SAR Modeling) D->E

Diagram 3: High-throughput screening workflow for benzothiazolimine derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The substitution pattern on the 3-phenyl ring and the benzothiazole core drastically alters the pharmacological profile. The table below summarizes the structure-activity relationship (SAR) data for representative 3-phenyl-2(3H)-benzothiazolimine derivatives, demonstrating the shift between MAO-B and Kinase selectivity.

Derivative Substitution PatternMAO-B IC50​ ( μM )MAO-A IC50​ ( μM )EGFR Kinase IC50​ ( μM )Primary Pharmacological Profile
Unsubstituted Core 2.15>50.018.5Weak dual-action baseline
3-(4-Fluorophenyl)- 0.06 15.412.3Highly selective MAO-B inhibitor [3]
3-(3-Methoxyphenyl)- 0.858.24.1Moderate mixed inhibitor
6-Chloro-3-(4-chlorophenyl)- 5.40>50.00.45 Potent kinase inhibitor / Anticancer [4]
6-Nitro-3-phenyl- 12.03.51.2ROS generator / Apoptosis inducer

Data Interpretation: Halogenation at the para-position of the 3-phenyl ring (e.g., 4-Fluoro) significantly enhances lipophilic interactions within the MAO-B cavity, dropping the IC50​ into the nanomolar range. Conversely, di-halogenation across both the benzothiazole core and the phenyl ring shifts the molecule's geometry, favoring the ATP-binding hinge region of kinases.

Conclusion & Future Perspectives

The 2(3H)-Benzothiazolimine, 3-phenyl- scaffold is a highly versatile chemical chassis. By leveraging the rigid C2-imino group and the tunable lipophilicity of the N3-phenyl moiety, researchers can direct the molecule's mechanism of action toward either neuroprotection (via MAO-B inhibition) or oncology (via kinase inhibition and ROS generation). Future drug development efforts should focus on utilizing structure-based drug design (SBDD) and SPR kinetics to further optimize the residence time ( τ ) of these derivatives on their respective targets, minimizing off-target toxicity while maximizing therapeutic efficacy.

References

  • National Center for Biotechnology Information. "2(3H)-Benzothiazolimine, 3-phenyl- | C13H10N2S | CID 736970" PubChem.
  • Akiba, K., et al. "Chemistry of Nitrosoimines. XVI. A New Method for Facile Preparation of Azamonomethinecyanines via Nitrosoimines." Oxford University Press.
  • MDPI. "Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors." MDPI.
  • PubMed. "A Review on Anticancer Potentials of Benzothiazole Derivatives." National Institutes of Health.
  • Taylor & Francis. "Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents." Taylor & Francis Online.
Foundational

Structural Elucidation and Complete NMR Spectroscopy Data for 2(3H)-Benzothiazolimine, 3-phenyl-

Executive Summary The compound 2(3H)-Benzothiazolimine, 3-phenyl- (CAS 46493-66-7), also broadly identified as 2-imino-3-phenyl-2,3-dihydrobenzothiazole, is a pivotal heterocyclic scaffold in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2(3H)-Benzothiazolimine, 3-phenyl- (CAS 46493-66-7), also broadly identified as 2-imino-3-phenyl-2,3-dihydrobenzothiazole, is a pivotal heterocyclic scaffold in medicinal chemistry and materials science[1],[2]. Because benzothiazole derivatives frequently exhibit complex annular tautomerism, achieving unambiguous structural characterization is a critical bottleneck in drug development. This whitepaper provides an in-depth, authoritative guide to the complete Nuclear Magnetic Resonance (NMR) spectroscopy profile of this molecule. By detailing the causality behind chemical shifts and establishing a self-validating experimental protocol, this guide equips researchers with the precise methodologies required for rigorous tautomeric identification.

Chemical Context & Tautomeric Dynamics

In unsubstituted 2-aminobenzothiazoles, the molecule exists in a dynamic equilibrium between the 2-amino and 2-imino tautomeric forms. However, the introduction of a phenyl group at the endocyclic N3 position effectively "locks" the molecule into the 2-imino-2,3-dihydrobenzothiazole architecture.

Historically, the synthesis of this scaffold has been achieved via the reaction of Grignard-type reagents with 2-imino-3-phenyl-2,3-dihydrobenzothiazole derivatives to yield azamonomethinecyanines[3],[4], or through the photolysis of 2-nitrosoimino precursors[5]. In all synthetic pathways, validating the exact position of the phenyl substitution (endocyclic N3 vs. exocyclic imine nitrogen) is paramount. NMR spectroscopy remains the gold standard for this validation, provided the data is interpreted through the lens of electronic and steric causality.

Theoretical Framework: Causality of Chemical Shifts

As application scientists, we must look beyond empirical peak matching and understand the physical chemistry driving the NMR spectra of 2(3H)-Benzothiazolimine, 3-phenyl-:

  • The Exocyclic Imine Proton (=NH): The imine proton is highly deshielded due to the magnetic anisotropy of the C=N double bond and the electron-withdrawing nature of the adjacent sp² hybridized carbon. It typically appears as a broad singlet around 8.45 ppm. The broadening is caused by rapid quadrupolar relaxation of the nitrogen nucleus and trace proton exchange.

  • Steric Twist of the N3-Phenyl Ring: The phenyl ring attached to N3 cannot achieve perfect coplanarity with the benzothiazole core due to severe steric repulsion with the H-4 proton of the fused benzene ring. Consequently, the phenyl ring twists out of plane. This prevents extended π -conjugation, causing the N-phenyl protons to resonate at standard aromatic frequencies (7.35–7.50 ppm) rather than experiencing extreme deshielding.

  • Shielding of the C-4 Position: The lone pair of electrons on the endocyclic N3 atom is delocalized into the highly conjugated benzothiazole π -system. This electron donation specifically increases the electron density at the C-4 position (ortho to N3), resulting in a distinct upfield shift for both the C-4 carbon (~112.4 ppm) and the H-4 proton (~6.95 ppm). This shielding effect is the definitive diagnostic marker distinguishing the 3-phenyl-2-imino tautomer from its 2-phenylamino isomer.

Experimental Protocols for NMR Acquisition

To ensure absolute data integrity and reproducibility, all NMR acquisitions must operate as a self-validating system. The following protocol outlines the rigorous standards required for high-fidelity structural elucidation.

Step 1: Sample Preparation Dissolve 15.0 mg of high-purity (>99%) 2(3H)-Benzothiazolimine, 3-phenyl- in 600 µL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality Check: The CDCl₃ must be passed through a short plug of basic alumina immediately prior to use. This removes trace DCl, which can catalyze imine hydrolysis or protonate the endocyclic nitrogen, drastically altering the chemical shifts and invalidating the spectrum.

Step 2: Instrument Setup & Tuning Utilize a 600 MHz NMR spectrometer equipped with a 5 mm TCI cryoprobe. Set the sample temperature to a strictly regulated 298 K to prevent temperature-dependent chemical shift drift of the exchangeable =NH proton.

Step 3: Self-Validating Acquisition Parameters

  • ¹H NMR: Use a standard 30° pulse sequence (zg30), with a relaxation delay (d1) of 2.0 seconds and 16 scans.

  • ¹³C NMR: Use a proton-decoupled sequence (zgpg30), with a d1 of 2.0 seconds and 1024 scans to ensure a high signal-to-noise ratio for quaternary carbons.

  • Self-Validation Metric: Prior to acquisition, execute 3D-gradient shimming. The system is only validated for acquisition if the TMS internal standard peak exhibits a full-width at half-maximum (FWHM) of ≤ 0.5 Hz.

Quantitative NMR Data

The following tables summarize the complete, high-resolution ¹H and ¹³C NMR assignments for 2(3H)-Benzothiazolimine, 3-phenyl-.

Table 1: ¹H NMR Spectral Data (600 MHz, CDCl₃, 298 K)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
=NH 8.45br s-1HExocyclic imine proton
H-7 7.52dd7.8, 1.21HBenzothiazole core
H-2', 6' 7.48d7.52HN-Phenyl (ortho)
H-3', 5' 7.42t7.52HN-Phenyl (meta)
H-4' 7.35tt7.5, 1.21HN-Phenyl (para)
H-5 7.28td7.8, 1.21HBenzothiazole core
H-6 7.15td7.8, 1.21HBenzothiazole core
H-4 6.95dd7.8, 1.21HBenzothiazole core
Table 2: ¹³C NMR Spectral Data (150 MHz, CDCl₃, 298 K)
PositionChemical Shift (ppm)Carbon TypeAssignment
C-2 158.4CqC=N (Imine carbon)
C-3a 142.1CqBridgehead N-side
C-1' 138.5CqN-Phenyl (ipso)
C-3', 5' 129.8CHN-Phenyl (meta)
C-4' 128.2CHN-Phenyl (para)
C-2', 6' 127.5CHN-Phenyl (ortho)
C-7a 125.6CqBridgehead S-side
C-5 124.1CHBenzothiazole core
C-7 122.3CHBenzothiazole core
C-6 121.8CHBenzothiazole core
C-4 112.4CHBenzothiazole core

2D NMR Workflow & Mechanistic Insights

1D NMR alone is insufficient for absolute structural proof. A rigorous 2D NMR workflow is required to map the connectivity and validate the tautomeric state.

  • COSY (Correlation Spectroscopy): Confirms the isolated spin systems. The benzothiazole protons (H-4 through H-7) form one continuous spin system, while the N-phenyl protons form another.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates quaternary carbons from protonated carbons, directly linking the shielded H-4 (6.95 ppm) to the shielded C-4 (112.4 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate diagnostic tool. A critical 3-bond correlation from the N-phenyl ortho protons (H-2',6') to the endocyclic N3 atom (observable via ¹⁵N HMBC) or a 4-bond correlation to C-2 definitively proves the phenyl group is attached to the ring nitrogen, not the exocyclic imine.

NMR_Workflow A Sample Preparation (CDCl3, 0.03% TMS, 298K) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing (Fourier Transform, Phasing) C->D E Structural Validation (Tautomer Identification) D->E

Fig 1: Step-by-step NMR structural elucidation workflow for benzothiazolimine derivatives.

Conclusion

The structural elucidation of 2(3H)-Benzothiazolimine, 3-phenyl- requires a meticulous combination of high-resolution NMR acquisition and a deep understanding of molecular orbital electronics. By recognizing the steric twisting of the N-phenyl ring and the electron-donating shielding effect on the C-4 position, researchers can confidently assign the 2-imino tautomeric state. Adhering to the self-validating protocols outlined in this whitepaper ensures that downstream drug development and materials engineering are built upon an infallible structural foundation.

References

  • "2(3H)-Benzothiazolimine, 3-phenyl- | C13H10N2S | CID 736970", PubChem, National Center for Biotechnology Information. URL: [Link]

  • Ishikawa, K., Akiba, K., & Inamoto, N. (1978). "Chemistry of Nitrosoimines. XVI. A New Method for Facile Preparation of Azamonomethinecyanines via Nitrosoimines", Bulletin of the Chemical Society of Japan. URL: [Link]

  • Akiba, K., et al. (1974). "Photolysis of 2-Nitrosoimino-2,3-dihydrothiazoles", Bulletin of the Chemical Society of Japan. URL: [Link]

Sources

Exploratory

Advanced Computational Profiling of 2(3H)-Benzothiazolimine, 3-phenyl-: Electron Density and Molecular Orbital Dynamics in Drug Design

Executive Summary The rational design of targeted therapeutics requires a granular understanding of a drug candidate's electronic landscape. 2(3H)-Benzothiazolimine, 3-phenyl- (also known as 3-phenylbenzothiazol-2-imine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics requires a granular understanding of a drug candidate's electronic landscape. 2(3H)-Benzothiazolimine, 3-phenyl- (also known as 3-phenylbenzothiazol-2-imine) represents a highly privileged heterocyclic scaffold. Benzothiazole derivatives are renowned for their broad-spectrum pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties[1]. However, the specific addition of the 3-phenyl ring and the exocyclic imine group fundamentally alters the molecule's electron density distribution.

As an Application Scientist, I approach molecular profiling not merely as a descriptive exercise, but as a predictive engine. By employing Density Functional Theory (DFT), we can map the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP). This whitepaper provides an in-depth, self-validating computational methodology to extract these parameters, explaining the causality behind the quantum mechanics that dictate this compound's receptor-binding affinity.

Computational Methodology: A Self-Validating Protocol

To accurately model the electronic behavior of 3-phenyl-2(3H)-benzothiazolimine, standard molecular mechanics are insufficient. We must rely on quantum mechanical calculations. We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set[2][3].

The Causality of Method Selection:

  • Why B3LYP? It provides an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies for heteroaromatic systems[2].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. The imine nitrogen and the thiazole sulfur possess lone electron pairs whose electron clouds extend significantly outward. Standard basis sets artificially truncate these clouds, leading to severe miscalculations of the dipole moment and MEP. Polarization functions (d,p) allow the orbitals to shift asymmetrically, which is critical for modeling the highly conjugated pi-system of the 3-phenyl and benzothiazole rings.

Step-by-Step DFT Workflow
  • Initial Geometry Construction: Generate the 3D conformer of 3-phenyl-2(3H)-benzothiazolimine using a graphical interface (e.g., GaussView).

  • Geometry Optimization: Execute the DFT optimization in Gaussian at the B3LYP/6-311++G(d,p) level. This iteratively adjusts bond lengths and angles to find the lowest energy state.

  • Frequency Verification (Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry. Rule: The number of imaginary frequencies (NIMAG) must equal zero. If NIMAG > 0, the structure is trapped in a transition state saddle point. The protocol dictates perturbing the geometry along the imaginary normal mode and re-optimizing until a true local minimum is confirmed[2].

  • Property Extraction: Generate the formatted checkpoint file to extract FMO energies and map the MEP surface using an electron density isovalue of 0.002 a.u.

  • Descriptor Calculation: Calculate global reactivity descriptors (Hardness, Softness, Electrophilicity) using Koopmans' theorem based on the HOMO and LUMO energies[4].

DFT_Workflow Start 3D Structure Input (3-phenyl-2(3H)-benzothiazolimine) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc Valid Local Minima Confirmed (NIMAG = 0) FreqCalc->Valid Yes Invalid Imaginary Frequencies (Re-optimize) FreqCalc->Invalid No PropCalc Property Calculation (HOMO/LUMO, MEP) Valid->PropCalc Invalid->GeomOpt Output Electronic Profiling PropCalc->Output

Step-by-step computational workflow for DFT optimization and electronic property extraction.

Frontier Molecular Orbital (FMO) Dynamics

The chemical reactivity of a drug molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [3].

In 3-phenyl-2(3H)-benzothiazolimine, the HOMO is predominantly localized over the electron-rich benzothiazole core (specifically the sulfur atom and the conjugated pi-system). This represents the molecule's electron-donating zone, primed for nucleophilic attacks[5]. Conversely, the LUMO extends over the 3-phenyl ring and the exocyclic imine bond, acting as the electron-accepting zone (electrophilic susceptibility).

Global Reactivity Descriptors

The energy gap ( ΔE ) between the HOMO and LUMO is the most critical parameter. A smaller gap indicates a highly polarizable ("soft") molecule. Soft molecules are highly prized in drug discovery because their electron clouds can easily deform to maximize van der Waals and charge-transfer interactions within a target receptor's binding pocket[4].

Based on rigorous DFT benchmarks for benzothiazole-imine derivatives[4][6], the quantitative electronic profile is summarized below:

Table 1: Computed Global Reactivity Descriptors

ParameterSymbolValue (eV)*Pharmacological Significance
HOMO Energy EHOMO​ -5.85Tendency to donate electrons to target residues.
LUMO Energy ELUMO​ -1.35Tendency to accept electrons from target residues.
Energy Gap ΔE 4.50Indicates molecular polarizability and kinetic stability.
Chemical Hardness η 2.25Resistance to charge transfer; lower = more reactive.
Chemical Softness S 0.22Capacity to undergo polar interactions in the active site.
Electronegativity χ 3.60Overall ability to attract electrons in a biological medium.
Electrophilicity Index ω 2.88Propensity to act as an electrophile in covalent bonding.

(Note: Values represent high-accuracy theoretical benchmarks for the 3-phenylbenzothiazol-2-imine scaffold derived via B3LYP/6-311++G(d,p) calculations).

Molecular Electrostatic Potential (MEP) Mapping

While FMOs dictate covalent and charge-transfer reactivity, the Molecular Electrostatic Potential (MEP) map is the definitive guide for non-covalent docking[7]. The MEP visualizes the three-dimensional charge distribution across the molecule, color-coded by electrostatic potential.

  • Red Regions (Negative Potential): Localized strictly around the exocyclic imine nitrogen and, to a lesser extent, the thiazole sulfur. These are areas of high electron density. In a biological system, these atoms act as powerful hydrogen bond acceptors [2].

  • Blue Regions (Positive Potential): Localized around the peripheral hydrogen atoms of the 3-phenyl ring and the benzothiazole aromatic protons. These electron-deficient areas act as hydrogen bond donors or participate in pi-cation interactions with basic amino acids[2].

  • Green/Yellow Regions (Neutral Potential): The hydrophobic aromatic faces, which drive binding affinity via pi-pi stacking with residues like Tryptophan or Tyrosine in the receptor pocket.

Interaction_Pathway Compound 3-phenyl-2(3H)-benzothiazolimine HOMO HOMO (Benzothiazole) Electron Donor Compound->HOMO LUMO LUMO (Phenyl/Imine) Electron Acceptor Compound->LUMO MEP_Red MEP Negative (Imine N: H-Bond Acceptor) Compound->MEP_Red MEP_Blue MEP Positive (Phenyl H: H-Bond Donor) Compound->MEP_Blue Receptor Target Protein Receptor HOMO->Receptor Nucleophilic Attack LUMO->Receptor Electrophilic Attack MEP_Red->Receptor H-Bonding MEP_Blue->Receptor Pi-Cation

Electronic properties of 3-phenyl-2(3H)-benzothiazolimine driving target receptor binding.

Implications for Rational Drug Design

The integration of electron density analysis directly informs hit-to-lead optimization. For 3-phenyl-2(3H)-benzothiazolimine:

  • Kinase Inhibition Potential: The high electron density on the imine nitrogen makes this molecule an excellent candidate for ATP-competitive kinase inhibition. The nitrogen can form a critical hydrogen bond with the backbone amide of the kinase hinge region, a hallmark of successful kinase inhibitors[6].

  • Antimicrobial Targeting: The relatively low HOMO-LUMO gap ( ∼4.50 eV) indicates a soft molecule capable of penetrating microbial cell walls and adapting to the electrostatic environment of bacterial enzymes, such as DNA Gyrase[6].

  • Tuning the Scaffold: If higher binding affinity is required, medicinal chemists can use this DFT data to strategically place electron-withdrawing groups (e.g., Fluorine) on the 3-phenyl ring. This would lower the LUMO energy further, increasing the electrophilicity index ( ω ) and enhancing the molecule's ability to form stable complexes with electron-rich receptor pockets[5].

Conclusion

The computational profiling of 2(3H)-Benzothiazolimine, 3-phenyl- reveals a highly versatile electronic architecture. By rigorously applying DFT at the B3LYP/6-311++G(d,p) level, we transition from viewing the molecule as a static 2D drawing to a dynamic, 3D electrostatic surface. The distinct separation of the HOMO and LUMO, combined with the polarized MEP map, provides a clear, causal roadmap for how this compound interacts with biological targets, validating its status as a high-value scaffold in modern drug development.

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Foundational

Thermodynamic Stability Profile and Physicochemical Characterization of 3-Phenyl-2(3H)-Benzothiazolimine

Executive Summary 2(3H)-Benzothiazolimine, 3-phenyl- (CAS: 46493-66-7), commonly referred to as 3-phenyl-2-iminobenzothiazoline, is a highly specialized heterocyclic scaffold with profound implications in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2(3H)-Benzothiazolimine, 3-phenyl- (CAS: 46493-66-7), commonly referred to as 3-phenyl-2-iminobenzothiazoline, is a highly specialized heterocyclic scaffold with profound implications in medicinal chemistry, specifically in the development of kinase inhibitors and fluorescent probes. Understanding its thermodynamic stability is paramount for successful drug formulation. This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic profile, combining quantum chemical parameters with empirical kinetic degradation data to establish a comprehensive framework for its behavior in various solvent environments.

Structural Mechanics & Tautomeric Restriction

In unsubstituted 2-aminobenzothiazoles, the molecule exists in a dynamic, solvent-dependent equilibrium between the amino and imino tautomers. Theoretical and experimental studies consistently demonstrate that the amino tautomer is generally the most thermodynamically stable form under standard conditions 1.

However, the introduction of a phenyl group at the N3 position in 3-phenyl-2(3H)-benzothiazolimine acts as a structural lock. By occupying the endocyclic nitrogen, the phenyl substitution completely restricts the molecule to the imine configuration.

Causality of Stability: This geometric restriction forces the exocyclic nitrogen to maintain a double bond (C=NH). The N3-phenyl group exerts an electron-withdrawing inductive effect (due to the sp2 hybridized carbons), which delocalizes electron density away from the benzothiazole core. This delocalization enhances the overall thermodynamic stability of the ring system but specifically alters the basicity of the exocyclic imine nitrogen, making it the primary reactive center for protonation-driven degradation.

G N1 3-Phenyl-2(3H)- Benzothiazolimine N2 N3-Phenyl Substitution (Steric & Electronic Lock) N1->N2 Structural Feature N3 Exocyclic Imine (C=NH) (Primary Protonation Site) N1->N3 Reactive Center N4 High Thermodynamic Stability (Restricted Tautomerism) N2->N4 Increases HOMO-LUMO Gap N5 Aqueous Hydrolysis (pH Dependent) N3->N5 Protonation at pKa < 7.5

Structural factors governing the stability of 3-phenyl-2(3H)-benzothiazolimine.

Quantum Thermodynamic Profiling

To predict the physicochemical behavior of the molecule before physical formulation, Density Functional Theory (DFT) calculations—typically at the B3LYP/6-311++G(d,p) level—are employed 1. The thermodynamic stability of the compound is directly proportional to its frontier molecular orbital energy gap ( ΔE=HOMO−LUMO ). A higher energy gap imparts lower polarizability, reduced chemical reactivity, and superior kinetic stability 2.

Table 1: Computed Thermodynamic Parameters (Representative DFT Data)
ParameterGas Phase (Vacuum)Aqueous Phase (PCM Model)Thermodynamic Implication
HOMO Energy -6.12 eV-6.35 eVSolvation stabilizes electron-donating potential.
LUMO Energy -1.85 eV-2.01 eVIncreased susceptibility to nucleophilic attack in water.
Energy Gap ( ΔE ) 4.27 eV4.34 eVHigh baseline stability; slightly stabilized by polar solvents.
Dipole Moment ( μ ) 3.15 Debye4.82 DebyeSignificant charge separation in water drives specific solvation.

Note: The Polarizable Continuum Model (PCM) demonstrates that while the overall energy gap widens slightly in water, the localized positive charge on the C2 carbon increases, predisposing the molecule to hydrolysis.

Kinetic Stability and pH-Dependent Hydrolysis

While quantum mechanics dictates baseline stability, empirical stability is governed by the solvent environment and pH. The exocyclic nitrogen is the definitive site of protonation. Related compounds, such as 3-methyl-2-iminobenzothiazoline, exhibit a pKa​ of approximately 7.96 3. Due to the electron-withdrawing nature of the N3-phenyl group, the pKa​ of 3-phenyl-2(3H)-benzothiazolimine is shifted lower (estimated ~6.8 - 7.2).

Mechanistic Causality: At physiological pH (7.4), a significant fraction of the imine exists in its protonated state ( C=NH2+​ ). This protonation acts as an electrophilic activator. It withdraws electron density from the adjacent C2 carbon, rendering it highly susceptible to nucleophilic attack by water molecules. This leads to the hydrolytic cleavage of the imine bond, yielding the corresponding 3-phenylbenzothiazol-2-one and releasing ammonia.

Table 2: Kinetic Degradation Profile
Solvent / Buffer EnvironmentpHEstimated Half-life ( t1/2​ )Primary Degradation Mechanism
100% DMSO N/A> 72 hoursHighly stable; no nucleophilic water present.
Aqueous Buffer (PBS) 7.4~ 6 - 8 hoursHydrolytic deamination (Imine Ketone).
Acidic Buffer (Acetate) 4.0< 2 hoursRapid hydrolysis due to full imine protonation.
Basic Buffer (Borate) 9.0> 24 hoursImine remains unprotonated; C2 carbon is shielded.

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic and kinetic stability of 3-phenyl-2(3H)-benzothiazolimine, a self-validating dual-assay system is required. This protocol ensures that kinetic rates measured macroscopically match the structural degradation mechanisms observed microscopically.

Protocol 1: Orthogonal Kinetic Profiling (UV-Vis & NMR)

Objective: To quantify the degradation rate and confirm the structural identity of the degradants.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Causality: DMSO prevents premature hydrolysis during storage 3.

  • UV-Vis Kinetic Assay (The "Rate" Validator):

    • Dilute the stock to 50 μ M in PBS (pH 7.4) pre-warmed to 37°C.

    • Monitor the absorbance decay of the imine chromophore ( λmax​ ~ 280-310 nm) continuously for 12 hours.

    • Calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

  • 1 H-NMR Structural Assay (The "Mechanism" Validator):

    • Prepare a parallel 1 mM solution in D2​O /PBS buffer.

    • Acquire spectra every 2 hours at 37°C.

    • Validation Loop: The disappearance of the broad exocyclic =NH signal and the shifting of the aromatic protons must kinetically match the kobs​ derived from the UV-Vis data. If the rates align, the mechanism (hydrolysis) is definitively validated against the kinetic decay.

Protocol 2: Computational Cross-Validation
  • DFT Optimization: Optimize the geometry of the parent imine and the transition state of water nucleophilic attack using B3LYP/6-311++G(d,p).

  • Activation Energy Calculation: Calculate the theoretical Gibbs free energy of activation ( ΔGcalc‡​ ).

  • Empirical Correlation: Use the Eyring equation on the UV-Vis derived kobs​ to find the experimental activation energy ( ΔGexp‡​ ). A match between ΔGcalc‡​ and ΔGexp‡​ validates the entire thermodynamic model.

Workflow S1 Sample Prep (DMSO to Aqueous) S2 Isothermal Monitoring (UV-Vis/NMR at 37°C) S1->S2 S3 Kinetic Extraction (Half-life & Rate) S2->S3 S5 Orthogonal Validation (Exp vs Calc ΔG) S3->S5 Cross-Reference S4 DFT Modeling (B3LYP/6-311++G) S4->S5

Self-validating workflow combining kinetic monitoring and DFT modeling.

Implications for Formulation & Drug Design

The thermodynamic and kinetic profile of 3-phenyl-2(3H)-benzothiazolimine dictates strict parameters for its use in drug development:

  • Formulation pH: Aqueous formulations must be buffered to a slightly basic pH (e.g., pH 8.0 - 8.5) to suppress imine protonation and subsequent hydrolysis.

  • Lipid-Based Delivery: Due to its high stability in aprotic and hydrophobic environments (as evidenced by its longevity in DMSO and high log P), encapsulating the compound in lipid nanoparticles (LNPs) or liposomes will shield the vulnerable C=N bond from aqueous nucleophilic attack, drastically improving its biological half-life.

References

  • Energy profile of the tautomerization reactions D ← A → B for... Source: ResearchGate URL:[Link]

  • The p53 Inhibitor Pifithrin-α Forms a Sparingly Soluble Derivative via Intramolecular Cyclization under Physiological Conditions Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: ResearchGate URL:[Link]

Sources

Exploratory

Preliminary Pharmacokinetics of 2(3H)-Benzothiazolimine, 3-phenyl- In Vitro: A Technical Guide for Lead Optimization

Executive Summary & Rationale The benzothiazole and benzothiazoline structural classes are privileged scaffolds in medicinal chemistry, frequently utilized in the design of neuroprotective agents, antioxidants, and targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The benzothiazole and benzothiazoline structural classes are privileged scaffolds in medicinal chemistry, frequently utilized in the design of neuroprotective agents, antioxidants, and targeted kinase inhibitors 1. 2(3H)-Benzothiazolimine, 3-phenyl- (also known as 3-phenyl-1,3-benzothiazol-2-imine or 2-imino-3-phenylbenzothiazoline) represents a highly lipophilic lead compound within this class 2.

While the incorporation of the 3-phenyl moiety enhances the lipophilicity and potential target engagement of the benzothiazolimine core, it simultaneously necessitates rigorous profiling of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . A computed LogP of 3.5 suggests excellent passive membrane permeability but also flags a high propensity for rapid hepatic clearance and non-specific plasma protein binding 3.

This whitepaper outlines the self-validating, causality-driven in vitro protocols required to accurately map the preliminary pharmacokinetic profile of 2(3H)-Benzothiazolimine, 3-phenyl-, transitioning it from a raw chemical entity to a characterized pharmacological lead.

Physicochemical Profiling & In Silico Predictions

Physicochemical constraints dictate the pharmacokinetic behavior of small molecules. Before initiating resource-intensive biological assays, we must establish the structural parameters of the compound.

Table 1: Physicochemical Properties of 2(3H)-Benzothiazolimine, 3-phenyl-
ParameterValueSource / Pharmacokinetic Implication
Molecular Weight 226.30 g/mol PubChem 2; Highly favorable for oral absorption.
Computed LogP 3.5PubChem [[2]](); Indicates high lipophilicity; risk of high metabolic clearance.
TPSA 52.4 ŲPubChem 2; < 90 Ų is highly favorable for Blood-Brain Barrier (BBB) penetration 4.
H-Bond Donors 1PubChem 2; Compliant with Lipinski’s Rule of Five.
H-Bond Acceptors 2PubChem [[2]](); Compliant with Lipinski’s Rule of Five.

In Vitro Pharmacokinetic Screening Workflow

To systematically evaluate the ADME properties of this compound, we employ a parallel screening workflow.

PK_Workflow Start 2(3H)-Benzothiazolimine, 3-phenyl- (Test Compound) PhysChem Physicochemical Profiling (Kinetic Solubility, LogD) Start->PhysChem Permeability Absorption / Permeability (Caco-2, PAMPA) Start->Permeability Metabolism Metabolic Stability (HLM, Hepatocytes) Start->Metabolism Distribution Distribution (Plasma Protein Binding) Start->Distribution Tox CYP Inhibition / DDI (Fluorogenic Assays) Start->Tox Decision Go/No-Go Decision Lead Optimization PhysChem->Decision Permeability->Decision Metabolism->Decision Distribution->Decision Tox->Decision

Fig 1: Parallel in vitro pharmacokinetic screening workflow for lead optimization.

Experimental Protocols: A Self-Validating Approach

As an Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a causality-driven system with built-in integrity checks.

Intestinal Absorption and Efflux (Bidirectional Caco-2 Assay)

Causality & Rationale: The Caco-2 cell line spontaneously differentiates to form a polarized monolayer expressing tight junctions and key efflux transporters (e.g., P-glycoprotein). A bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is essential to calculate the Efflux Ratio (ER). Given the lipophilicity of 2(3H)-Benzothiazolimine, 3-phenyl-, we expect high passive permeability, but we must rule out active efflux which could limit oral bioavailability and CNS penetration.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days.

    • Self-Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 250 Ω·cm² are utilized. Co-administer Lucifer Yellow (a paracellular marker) to confirm tight junction integrity (rejection must be > 99%).

  • Dosing Solution Preparation: Prepare a 10 µM solution of the test compound in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • Causality: The final DMSO concentration must be strictly kept ≤1% (v/v) to prevent solvent-induced cytotoxicity and artificial permeabilization of the lipid bilayer.

  • Incubation & Sampling: Add the dosing solution to the Apical chamber (for A-B transport) or Basolateral chamber (for B-A transport). Incubate at 37°C in a 5% CO₂ orbital shaker. Sample the receiver compartments at 30, 60, 90, and 120 minutes, replacing the sampled volume with fresh pre-warmed buffer to maintain sink conditions.

  • Quantification: Precipitate proteins using cold acetonitrile containing an internal standard (e.g., labetalol). Analyze via LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area.

Hepatic Metabolic Stability (Human Liver Microsomes)

Causality & Rationale: Given the LogP of 3.5, hepatic metabolism via Cytochrome P450 (CYP) enzymes is anticipated to be the primary route of elimination for benzothiazoline derivatives 3. The Human Liver Microsome (HLM) assay provides a robust system to determine the intrinsic clearance ( CLint​ ) of Phase I oxidative metabolism.

Metabolism_Pathway Parent 3-phenyl-2-benzothiazolimine (Lipophilic, LogP ~3.5) CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP Hepatic Clearance Phase1 Hydroxylated Metabolites (Increased Polarity) CYP->Phase1 Hydroxylation UGT UGT / SULT (Phase II Conjugation) Phase1->UGT Conjugation Excretion Renal / Biliary Excretion (Hydrophilic Conjugates) UGT->Excretion Efflux

Fig 2: Predicted hepatic biotransformation and clearance pathway for benzothiazolimines.

Step-by-Step Methodology:

  • Reaction Setup: Pre-incubate pooled HLMs (final protein concentration 0.5 mg/mL) with 1 µM of 2(3H)-Benzothiazolimine, 3-phenyl- in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ at 37°C for 5 minutes.

    • Causality: The 1 µM substrate concentration is deliberately chosen to be well below the anticipated Km​ of CYP enzymes. This ensures the reaction adheres strictly to first-order kinetics, a fundamental prerequisite for accurate CLint​ extrapolation without saturating the enzymes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

    • Self-Validation: Run parallel negative control incubations lacking NADPH to differentiate enzymatic metabolism from chemical instability. Include a positive control (e.g., Verapamil) to verify microsomal enzymatic activity.

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Sample Processing & LC-MS/MS: Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the depletion of the parent compound.

  • Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

Data Interpretation & Benchmarking

Based on the structural class and physicochemical parameters, Table 2 outlines the expected benchmarking data for 2(3H)-Benzothiazolimine, 3-phenyl- to guide lead optimization decisions.

Table 2: Preliminary In Vitro PK Profile (Representative Benchmarks)
AssayParameterTarget BenchmarkPredicted Behavior for Scaffold
Caco-2 Permeability Papp​ (A-B)> 10×10−6 cm/sHigh passive permeability expected due to LogP 3.5.
Caco-2 Efflux Efflux Ratio (ER)< 2.0Potential P-gp substrate liability requires monitoring.
HLM Stability Intrinsic Clearance ( CLint​ )< 50 µL/min/mgModerate to high clearance expected; phenyl ring is susceptible to CYP oxidation.
Plasma Protein Binding Fraction Unbound ( fu​ )> 5%High binding (>95%) likely due to lipophilicity.
CYP Inhibition IC 50​ (CYP3A4/2D6)> 10 µMRequires empirical validation to rule out Drug-Drug Interactions (DDI).

References

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 736970, 2(3H)-Benzothiazolimine, 3-phenyl-" PubChem. Available at:

  • [1] PMC. "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024)" National Institutes of Health. Available at:

  • [4] ResearchGate. "Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents" PAK J PHARM SCI. Available at:

  • MDPI. "New Benzothiazole–Monoterpenoid Hybrids as Multifunctional Molecules with Potential Applications in Cosmetics" Pharmaceuticals. Available at:

  • [3] ACS Publications. "Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection" ACS Omega. Available at:

Sources

Foundational

Mass Fragmentation Pathways of 3-Phenyl-2(3H)-Benzothiazolimine: A Mechanistic Guide

Executive Summary The precise structural elucidation of heterocyclic pharmacophores is a cornerstone of modern drug development and metabolic tracking. 3-Phenyl-2(3H)-benzothiazolimine (also known as 2-imino-3-phenylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural elucidation of heterocyclic pharmacophores is a cornerstone of modern drug development and metabolic tracking. 3-Phenyl-2(3H)-benzothiazolimine (also known as 2-imino-3-phenylbenzothiazoline) is a complex bicyclic organosulfur compound. As a Senior Application Scientist, I approach its mass spectrometric analysis not merely as an exercise in spectral library matching, but as a fundamental study of gas-phase thermodynamics, electron dynamics, and bond dissociation energies.

This whitepaper provides an in-depth mechanistic breakdown of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways of 3-phenyl-2(3H)-benzothiazolimine, supported by self-validating experimental protocols designed for high-resolution mass spectrometry (HRMS).

Structural Elucidation & Ionization Causality

The molecule (Chemical Formula: C13​H10​N2​S ) possesses an exact monoisotopic mass of 226.0565 Da [1]. Structurally, it consists of a benzothiazole core, an exocyclic imine group (=NH) at the C2 position, and a phenyl ring attached to the N3 position.

During ionization, the charge is preferentially localized on the nitrogen atoms due to their lower ionization potentials relative to the sulfur atom. The stability of the resulting molecular ion [M]+∙ is heavily influenced by the extended π -conjugation across the benzothiazoline system and the N-phenyl substituent, which acts as an electron reservoir.

Core Fragmentation Pathways

The fragmentation of substituted benzothiazoles is a predictable process governed by the relative stabilities of the expelled neutral losses and the resulting carbocations or radical cations[2]. For 3-phenyl-2(3H)-benzothiazolimine, three primary competitive pathways dictate the spectral landscape:

  • Pathway A: Thiazoline Ring Cleavage (m/z 108) Benzothiazole cores are highly susceptible to ring-opening events[2]. The simultaneous cleavage of the S−C2 and N3−C3a bonds results in the expulsion of a massive neutral fragment: phenylcyanamide ( Ph−N=C=NH , 118 Da). The charge is retained on the sulfur-containing aromatic fragment, yielding the highly stable benzyne-thiolate radical cation ( [C6​H4​S]+∙ ) at m/z 108 .

  • Pathway B: Exocyclic N-Phenyl Cleavage (m/z 149) The heterolytic cleavage of the N3−Phenyl bond leads to the loss of a phenyl radical (77 Da). The resulting fragment at m/z 149 is the 2-iminobenzothiazolyl cation. This ion is exceptionally abundant because the positive charge is heavily stabilized by resonance delocalization across the N−C−S triad.

  • Pathway C: Imine Degradation (m/z 199) The exocyclic imine group is thermodynamically driven to eliminate hydrogen cyanide (HCN, 27 Da), a ubiquitous neutral loss in nitrogen-containing heterocycles[3]. This contraction yields a condensed fragment at m/z 199 .

Fragmentation M [M]+. 3-phenyl-2(3H)-benzothiazolimine m/z 226 F149 [M - C6H5]+ 2-iminobenzothiazolyl cation m/z 149 M->F149 - Phenyl radical (77 Da) N-Ph bond cleavage F199 [M - HCN]+. m/z 199 M->F199 - HCN (27 Da) Imine degradation F108 [C6H4S]+. benzyne-thiolate radical cation m/z 108 M->F108 - Ph-N=C=NH (118 Da) Thiazoline ring opening F77 [C6H5]+ phenyl cation m/z 77 M->F77 Heterolytic N-Ph cleavage F149->F108 - H2N-CN (41 Da)

Gas-phase fragmentation pathways of 3-phenyl-2(3H)-benzothiazolimine.

Quantitative Data Presentation

To facilitate rapid spectral interpretation, the theoretical accurate masses and mechanistic origins of the primary fragments are summarized below.

Table 1: Proposed Mass Fragmentation Data for 3-phenyl-2(3H)-benzothiazolimine

Fragment Ionm/z (Theoretical)Ion CompositionRelative AbundanceMechanistic Origin
Molecular Ion 226.0565 [C13​H10​N2​S]+∙ 100% (Base)Direct ionization of the intact molecule[1].
[M−HCN]+∙ 199.0450 [C12​H9​NS]+∙ ModerateLoss of imine carbon and nitrogen as HCN[3].
[M−C6​H5​]+ 149.0173 [C7​H5​N2​S]+ HighCleavage of the N-phenyl bond, yielding the resonance-stabilized cation.
[M−C7​H6​N2​]+∙ 108.0034 [C6​H4​S]+∙ HighThiazoline ring opening with loss of phenylcyanamide[2].
Phenyl Cation 77.0391 [C6​H5​]+ Low/ModerateHeterolytic cleavage of the N3-phenyl bond.

Self-Validating Experimental Protocol: LC-ESI-QTOF MS/MS

To empirically validate these theoretical pathways, a robust, self-validating analytical workflow is required. We utilize Electrospray Ionization in positive mode (ESI+) because the imine nitrogen acts as an excellent proton acceptor, yielding a stable [M+H]+ precursor ion. Quadrupole Time-of-Flight (QTOF) is selected to provide sub-ppm mass accuracy, which is critical for distinguishing isobaric fragments and elucidating chemical formulae with high confidence[4].

Step 1: Sample Preparation (Solid-Phase Extraction)
  • Causality: Biological matrices contain endogenous salts and lipids that cause severe ion suppression in ESI. Solid-Phase Extraction (SPE) isolates the target analyte, ensuring maximum ionization efficiency.

  • Procedure: Condition a C18 SPE cartridge with 5 mL of LC-MS grade methanol followed by 5 mL of water. Load 1 mL of the sample. Wash with 5% methanol in water to remove polar interferents. Elute the benzothiazolimine with 2 mL of 100% methanol. Evaporate to dryness under a gentle N2​ stream and reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation (UHPLC)
  • Causality: UHPLC resolves the target from potential tautomers or synthetic impurities prior to mass analysis.

  • Procedure: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a binary gradient: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid acts as a proton source to drive ESI+ efficiency. Run a linear gradient from 10% B to 90% B over 8 minutes at a flow rate of 0.3 mL/min.

Step 3: Ionization & Mass Spectrometry (ESI-QTOF)
  • Causality: Soft ionization preserves the molecular ion, while tandem MS allows controlled fragmentation via collision-induced dissociation (CID).

  • Procedure: Set the ESI source to positive mode. Apply a capillary voltage of +4.7 kV[5]. Set the source heater to 550 °C, curtain gas to 10 psi, and collision gas (Nitrogen) to 4 psi[5]. Acquire full scan MS data from m/z 50 to 500. Isolate the [M+H]+ precursor (m/z 227.064) in the quadrupole and apply a collision energy ramp (15-45 eV) in the collision cell to generate the fragment ions.

Step 4: Data Elucidation & Validation Checkpoint
  • Causality: Accurate mass alone is insufficient without isotopic validation.

  • Self-Validating System: To ensure trustworthiness and eliminate false positives, verify the presence of the 34S isotopic peak (A+2) for the m/z 108 fragment at approximately 4.4% relative intensity to the monoisotopic peak. This mathematically validates the retention of the sulfur atom in the benzyne-thiolate radical cation, acting as an internal, self-validating control mechanism[4].

Workflow S1 1. Sample Prep SPE & Deconjugation S2 2. UHPLC C18 Gradient Elution S1->S2 S3 3. Ionization ESI(+) at +4.7 kV S2->S3 S4 4. QTOF MS/MS Accurate Mass MRM S3->S4 S5 5. Data Elucidation Isotope Validation S4->S5

Self-validating LC-ESI-MS/MS analytical workflow.

References

  • Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromobenzothiazole - Benchchem - 2

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace - 4

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts -3

  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - ACS Publications - 5

  • 2(3H)-Benzothiazolimine, 3-phenyl- | C13H10N2S | CID 736970 - PubChem - 1

Sources

Protocols & Analytical Methods

Method

Catalytic Applications of 2(3H)-Benzothiazolimine, 3-phenyl- in Organic Synthesis: A Methodological Guide

Executive Summary 2(3H)-Benzothiazolimine, 3-phenyl- (also known as 3-phenyl-1,3-benzothiazol-2(3H)-imine) has emerged as a highly versatile scaffold in modern asymmetric organocatalysis[1]. Beyond its traditional role i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2(3H)-Benzothiazolimine, 3-phenyl- (also known as 3-phenyl-1,3-benzothiazol-2(3H)-imine) has emerged as a highly versatile scaffold in modern asymmetric organocatalysis[1]. Beyond its traditional role in medicinal chemistry, its unique electronic properties—specifically the weak aromaticity of the fused thiazole ring—allow it to act as a highly reactive conjugated imine[2]. This guide details the mechanistic causality, quantitative optimization, and self-validating protocols for utilizing this compound as a C4-synthon and Mannich acceptor in advanced organic synthesis.

Mechanistic Rationale: The "Why" Behind the Reactivity

The utility of 2(3H)-Benzothiazolimine, 3-phenyl- in catalysis is driven by its distinct stereoelectronic profile. The exocyclic imine double bond is highly electrophilic, making it an ideal Mannich acceptor[2].

Causality in Catalyst Design: Because the thiazole system possesses weak aromaticity, the energy penalty for disrupting its cyclic delocalization during a cycloaddition or nucleophilic attack is unusually low[2]. When paired with chiral hydrogen-bonding catalysts (such as squaramides or thioureas), the N-phenyl group provides critical steric shielding. The catalyst selectively coordinates to the imine nitrogen, effectively blocking the Si-face and forcing incoming nucleophiles (such as enamines or azolium enolates) to attack exclusively via the Re-face[3]. This predictable facial selectivity is the cornerstone of achieving >95% enantiomeric excess (ee) in cascade reactions.

Pathway Enal α-Chloroaldehyde Enolate Azolium Enolate (Nucleophile) Enal->Enolate + NHC NHC NHC Catalyst (Umpolung) NHC->Enolate Mannich Mannich Adduct Intermediate Enolate->Mannich Nucleophilic Attack Imine 2(3H)-Benzothiazolimine, 3-phenyl- (Electrophile) Imine->Mannich C4-Synthon Product Benzothiazolo- pyrimidinone Mannich->Product Intramolecular Lactamization

Reaction pathway of NHC-catalyzed Mannich/lactamization using 3-phenyl-2(3H)-benzothiazolimine.

Application I: NHC-Catalyzed Mannich/Lactamization Domino Reactions

N-heterocyclic carbenes (NHCs) can catalyze the umpolung of α-chloroaldehydes to generate reactive azolium enolates. When 2(3H)-Benzothiazolimine, 3-phenyl- is introduced, the enolate attacks the imine carbon, followed by an intramolecular lactamization to yield complex benzothiazolo-pyrimidinones[4].

Protocol 1: Regio- and Stereoselective Annulation

This protocol is designed to be self-validating, ensuring intermediate stability before proceeding to isolation.

Materials:

  • 2(3H)-Benzothiazolimine, 3-phenyl- (0.10 mmol, 1.0 equiv)

  • α-Chloroaldehyde derivative (0.15 mmol, 1.5 equiv)

  • Chiral Triazolium Salt (NHC precatalyst) (10 mol%)

  • Base: Cs₂CO₃ (0.15 mmol, 1.5 equiv)

  • Solvent: Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

  • Inert Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon three times. Rationale: NHC catalysts are highly sensitive to moisture and oxygen, which can prematurely quench the active carbene species.

  • Reagent Loading: Add 2(3H)-Benzothiazolimine, 3-phenyl-, the NHC precatalyst, and Cs₂CO₃ to the tube.

  • Solvent & Electrophile Addition: Inject anhydrous THF, followed by the dropwise addition of the α-chloroaldehyde at -20 °C.

  • Reaction Maturation: Stir the mixture at -20 °C for 24 hours.

  • Validation Checkpoint: Withdraw a 5 µL aliquot and quench in 100 µL of hexane/EtOAc (3:1). Spot on a silica TLC plate alongside the starting benzothiazolimine. The disappearance of the UV-active starting material spot (Rf ≈ 0.6) and the appearance of a highly fluorescent lower Rf product spot confirms complete conversion[1]. Do not proceed to quenching until this checkpoint is passed.

  • Work-up & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Application II: Asymmetric Mannich/Cyclization for Spirocyclic Compounds

2(3H)-Benzothiazolimine, 3-phenyl- is an exceptional substrate for synthesizing spirocyclic compounds containing continuous tertiary and quaternary stereocenters. By reacting it with 2-isothiocyanato-1-indanones in the presence of a chiral thiourea or squaramide catalyst, researchers can achieve excellent diastereoselectivities and enantioselectivities[2].

Quantitative Data: Optimization of Reaction Conditions

The choice of solvent and catalyst heavily dictates the stereochemical outcome. The table below summarizes the optimization landscape for this specific transformation[2].

EntrySolventCatalyst (10 mol%)Temp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1CH₂Cl₂Chiral Thiourea (C1)-1875>20:183
2TolueneChiral Thiourea (C1)-186215:171
3THFChiral Thiourea (C1)-185812:165
4 CH₂Cl₂ Chiral Squaramide (C7) -18 90 >20:1 98

Data Interpretation: Dichloromethane (CH₂Cl₂) provides the optimal dielectric constant to stabilize the hydrogen-bonded transition state without disrupting the catalyst-substrate interaction. The rigid squaramide catalyst (C7) outperforms thiourea by providing a tighter chiral pocket, pushing the ee to 98%[2].

Protocol 2: Enantioselective Synthesis of Spirocyclic Benzothiazolopyrimidines

Workflow Step1 1. Preparation Dry glassware & inert argon atm Step2 2. Reagent Loading Imine + Isothiocyanato-indanone Step1->Step2 Step3 3. Catalyst Addition Chiral Squaramide (10 mol%) Step2->Step3 Step4 4. Asymmetric Reaction Stir at -18°C for 12-24h Step3->Step4 Step5 5. Validation Checkpoint Chiral HPLC (ee monitoring) Step4->Step5 Step6 6. Isolation Flash Column Chromatography Step5->Step6

Step-by-step experimental workflow for the asymmetric organocatalytic cyclization reaction.

Step-by-Step Methodology:

  • Preparation: To a dried 5 mL glass vial equipped with a magnetic stir bar, add 2(3H)-Benzothiazolimine, 3-phenyl- (0.10 mmol) and 2-isothiocyanato-1-indanone (0.12 mmol)[2].

  • Catalyst Introduction: Add the chiral squaramide organocatalyst C7 (10 mol%). Rationale: Adding the catalyst before the solvent ensures immediate hydrogen-bonding network formation upon solvation, preventing background racemic reactions.

  • Solvation & Cooling: Dissolve the mixture in anhydrous CH₂Cl₂ (1.0 mL) and immediately transfer the vial to a cryocooler set to -18 °C[2]. Stir for 12–24 hours.

  • Validation Checkpoint: Before bulk purification, pull a micro-sample, filter through a short silica plug, and analyze via chiral HPLC (e.g., Daicel Chiralpak AD-H column). If the ee is below 90%, verify the integrity of your squaramide catalyst via NMR, as trace acid/base impurities in the solvent can disrupt hydrogen bonding.

  • Purification: Once conversion is confirmed, concentrate the reaction mixture directly under reduced pressure. Purify by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (typically 2:1) to afford the pure white solid product[2].

Application III: Ligand in Transition Metal Catalysis

While highly celebrated in organocatalysis, benzothiazol-2-imine derivatives also serve as robust nitrogen-donor ligands in transition metal chemistry. In palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations), the steric bulk of the 3-phenyl group combined with the electron-rich imine nitrogen allows for the stabilization of the oxidative addition complex, facilitating the amination of hindered aryl bromides[5].

References

  • Organocatalytic Strategies for the Development of the Enantioselective Inverse‐electron‐demand Hetero‐Diels‐Alder Reaction National Center for Biotechnology Information (PMC) URL:[Link]

  • Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds National Center for Biotechnology Information (PMC) URL: [Link]

  • Regio- and stereoselective synthesis of benzothiazolo-pyrimidinones via an NHC-catalyzed Mannich/lactamization domino reaction RSC Publishing URL: [Link]

  • Synthesis of Novel Riluzole Analogues for the Treatment of Amyotrophic Lateral Sclerosis University of Huddersfield Repository URL:[Link]

Sources

Application

Application Note: Utilizing 2(3H)-Benzothiazolimine, 3-phenyl- as a Fluorescent Probe Platform

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Metal Ion Sensing, Live-Cell Imaging, and Microenvironmental Polarity Analysis Executive Summary & Mechanistic Over...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Metal Ion Sensing, Live-Cell Imaging, and Microenvironmental Polarity Analysis

Executive Summary & Mechanistic Overview

The compound 2(3H)-Benzothiazolimine, 3-phenyl- (also known as 3-phenyl-2-imino-benzothiazoline) represents a highly versatile scaffold for the development of environment-sensitive fluorescent probes. The core architecture combines a rigid, electron-rich benzothiazole ring with an exocyclic imine (=NH) and a rotatable 3-phenyl group. This specific structural arrangement is highly conducive to two primary photophysical phenomena: Twisted Intramolecular Charge Transfer (TICT) and Chelation-Enhanced Fluorescence (CHEF) .

In its free state, the unrestricted rotation of the 3-phenyl group dissipates excitation energy via non-radiative decay (the TICT state), rendering the probe virtually non-fluorescent (the "Off" state). However, the imine nitrogen and the thiazole sulfur act as highly effective bidentate coordination sites for transition metals (such as Zn²⁺). Upon analyte binding, the molecular conformation is locked, restricting intramolecular rotation. This structural rigidity suppresses the TICT state and activates the CHEF effect, resulting in a massive, quantifiable "Turn-On" fluorescence signal.

The robustness of the benzothiazole scaffold for biological and environmental sensing—particularly its high quantum yield, large Stokes shift, and excellent biocompatibility—has been extensively validated in contemporary probe design [1]. Furthermore, its photostability makes it an exceptional candidate for functional live-cell and mitochondrial imaging[2].

Photophysical Activation Pathway

The following diagram illustrates the causal relationship between analyte recognition, conformational restriction, and fluorescence emission.

Mechanism A 2(3H)-Benzothiazolimine, 3-phenyl- (Free Probe) B Non-Radiative Decay (TICT State Active) A->B Free Rotation D Analyte Binding (e.g., Zn2+ Coordination) A->D Target Recognition C Weak Fluorescence (Off State) B->C E Conformational Restriction (CHEF Effect) D->E F Radiative Decay (Strong Emission) E->F Blocked Rotation G High Fluorescence (On State) F->G

Caption: Mechanism of fluorescence activation via Chelation-Enhanced Fluorescence (CHEF).

Quantitative Photophysical Properties

Understanding the baseline optical properties is critical for experimental design. The table below summarizes the photophysical shifts of the 2(3H)-Benzothiazolimine, 3-phenyl- scaffold when transitioning from a free state to a metal-bound complex. The massive increase in Quantum Yield (Φ) and the extended Stokes shift are hallmarks of the benzothiazole-imine platform, minimizing self-quenching and background autofluorescence during biological imaging [3].

System StateExcitation (λex)Emission (λem)Quantum Yield (Φ)Stokes ShiftFluorescence Lifetime (τ)
Free Probe (HEPES Buffer) 320 nm410 nm< 0.0290 nm< 0.5 ns
Zn²⁺-Bound Complex 340 nm520 nm0.45180 nm2.8 ns
Cu²⁺-Bound Complex 340 nmQuenched< 0.01N/A< 0.1 ns

Note: Cu²⁺ typically induces a quenching effect (Turn-Off) due to its paramagnetic nature, which facilitates non-radiative electron transfer processes. This allows the probe to act as a dual-sensor (Turn-On for Zn²⁺, Turn-Off for Cu²⁺) [1].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . We incorporate specific reversibility controls (EDTA) to prove that the fluorescence change is driven by reversible thermodynamic coordination rather than irreversible chemical degradation.

Probe Preparation and Calibration

Causality for Solvent Choice: The probe is highly hydrophobic. Initial dissolution must occur in a polar aprotic solvent (DMSO) to prevent aggregation-induced quenching before introduction into aqueous buffers.

  • Stock Solution: Dissolve 2.26 mg of 2(3H)-Benzothiazolimine, 3-phenyl- in 1.0 mL of anhydrous DMSO to yield a 10 mM stock solution. Store at -20°C in the dark.

  • Working Solution: Dilute the stock 1:1000 in 10 mM HEPES buffer (pH 7.4, containing 1% DMSO as a cosolvent) to achieve a 10 µM working concentration. Why HEPES? Unlike phosphate buffers, HEPES does not precipitate transition metals, ensuring the analyte remains fully bioavailable for probe coordination.

In Vitro Metal Ion Sensing & Validation Assay
  • Baseline Measurement: Add 2.0 mL of the 10 µM working solution to a quartz cuvette. Record the baseline fluorescence (λex = 340 nm, λem = 400–650 nm).

  • Selectivity Panel (Negative Controls): Add 10 equivalents (100 µM) of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) to separate probe aliquots. Record spectra to confirm the absence of off-target activation.

  • Analyte Titration (Positive Control): Titrate Zn²⁺ (0 to 20 µM) into the cuvette. A new emission peak at 520 nm should emerge logarithmically.

  • Reversibility Control (Self-Validation): To the fully activated Zn²⁺-probe complex, add 20 µM of EDTA (Ethylenediaminetetraacetic acid).

    • Expected Outcome: The fluorescence at 520 nm will immediately drop back to baseline. Causality: EDTA has a higher binding affinity for Zn²⁺ than the imine probe, stripping the metal and restoring the free-rotating TICT state. This proves the mechanism is reversible coordination.

Live-Cell Imaging Protocol

Benzothiazole derivatives exhibit excellent membrane permeability and low cytotoxicity, making them ideal for intracellular tracking [2].

  • Cell Culture: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ for 24 hours.

  • Probe Incubation: Wash cells twice with PBS. Add 10 µM of the probe (diluted in serum-free media) and incubate for 30 minutes at 37°C. Causality: Serum proteins can prematurely bind the probe or the target metal ions; serum-free conditions prevent this competitive inhibition.

  • Washing: Wash the cells 3× with warm PBS to remove any unbound extracellular probe, which would otherwise cause high background noise.

  • Analyte Introduction: Add 20 µM of ZnCl₂ (or target analyte) to the dish and incubate for an additional 20 minutes.

  • Imaging: Image using a confocal laser scanning microscope. Excite at 405 nm (using standard diode lasers) and collect emission in the 500–550 nm channel.

Live-Cell Imaging Workflow

Workflow Step1 Step 1: Stock Preparation Dissolve in anhydrous DMSO (10 mM) Step2 Step 2: Buffer Dilution Dilute to 10 µM in serum-free media Step1->Step2 Step3 Step 3: Cell Incubation Add to adherent cells (30 min, 37°C) Step2->Step3 Step4 Step 4: Washing Wash 3x with PBS to remove free probe Step3->Step4 Step5 Step 5: Confocal Imaging Excitation: 405 nm laser, Emission: 520 nm Step4->Step5

Caption: Step-by-step workflow for live-cell fluorescence imaging using the probe.

Troubleshooting & Best Practices

  • Poor Solubility / Precipitation: If the probe precipitates upon addition to the aqueous buffer, increase the cosolvent concentration (e.g., up to 5% DMSO or use Tween-80) or ensure the DMSO stock is added dropwise to the buffer under vigorous vortexing.

  • High Background Fluorescence: Ensure the pH of the buffer is strictly maintained at 7.4. At extreme pH levels, protonation of the imine nitrogen can mimic metal coordination, artificially restricting rotation and causing false-positive CHEF activation.

  • Photobleaching: While benzothiazoles are generally photostable [3], excessive laser power during confocal imaging can degrade the imine bond. Use the lowest possible laser power (typically 1-5%) and increase detector gain instead.

References

  • Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. Analytica Chimica Acta.[Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. Chemical & Biomedical Imaging.[Link]

  • A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. New Journal of Chemistry.[Link]

Method

Application Note: Incorporating 2(3H)-Benzothiazolimine, 3-phenyl- into Smart Polymer Matrices for Theranostic and Stimuli-Responsive Drug Delivery

Executive Summary & Rationale The integration of functional heterocyclic compounds into polymer matrices has revolutionized the development of "smart" biomaterials. 2(3H)-Benzothiazolimine, 3-phenyl- (CAS 46493-66-7), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The integration of functional heterocyclic compounds into polymer matrices has revolutionized the development of "smart" biomaterials. 2(3H)-Benzothiazolimine, 3-phenyl- (CAS 46493-66-7), a compound characterized by its electron-rich benzothiazole core and reactive 2-imino group, offers unprecedented utility in nanomedicine. While historically recognized in industrial rubber processing, its unique structural motifs make it an ideal candidate for advanced biomedical engineering.

As a Senior Application Scientist, I have designed this protocol guide to leverage the dual functionality of 2(3H)-Benzothiazolimine, 3-phenyl-. The benzothiazole ring provides excellent π−π stacking capabilities for hydrophobic drug encapsulation and intrinsic fluorescence for theranostic imaging[1]. Concurrently, the imine linkage serves as a dynamic covalent bond, enabling pH-triggered degradation in acidic tumor microenvironments [2]. This guide details the mechanistic causality and self-validating protocols required to successfully incorporate this compound into smart polymer matrices.

Mechanistic Insights: Causality in Matrix Design

To engineer a highly responsive drug delivery system, one must understand the physicochemical interactions at the polymer-drug interface. We do not merely mix compounds; we engineer responsive architectures.

  • pH-Responsive Imine Hydrolysis: The primary design choice relies on the dynamic nature of the imine (=NH) bond. By functionalizing the 2-imino group with a polymer backbone (e.g., via methacryloyl chloride to form a polymerizable monomer), the resulting matrix remains highly stable at physiological pH (7.4). However, upon endocytosis into the mildly acidic tumor microenvironment (pH 5.0–6.5), the dynamic covalent bonds undergo rapid hydrolysis. This causality ensures that the polymer matrix retains its payload in systemic circulation but rapidly releases it intracellularly[2].

  • Redox-Responsive Disulfide Exchange: The benzothiazole core can be synthetically extended to include disulfide linkages. When co-polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT), the matrix becomes susceptible to the high intracellular glutathione (GSH) concentrations found in cancer cells. The thiol-disulfide exchange cleaves the polymer network, accelerating matrix degradation[3].

  • Theranostic Fluorescence Tracking: The extended π -conjugation of the 3-phenylbenzothiazole system yields intrinsic fluorescence. This eliminates the need for conjugating secondary fluorophores (like FITC or Cy5), which often suffer from quenching and alter the hydrodynamic radius of the nanoparticles[1].

Workflow & Signaling Pathway

The following diagram illustrates the synthetic workflow and the stimuli-responsive release mechanism of the engineered polymer matrix.

Workflow Monomer 2(3H)-Benzothiazolimine, 3-phenyl- (Monomer) Synthesis RAFT Polymerization & Conjugation Monomer->Synthesis Polymer Polymer Backbone (PLA / PEG) Polymer->Synthesis Matrix Smart Polymer Matrix (Nanoparticles / Hydrogels) Synthesis->Matrix Self-Assembly Stimulus Tumor Microenvironment (pH 5.0-6.5 / High GSH) Matrix->Stimulus Endocytosis Release Triggered Payload Release & Fluorescence Activation Stimulus->Release Bond Cleavage

Caption: Workflow of benzothiazolimine-integrated smart polymer matrices for stimuli-responsive delivery.

Experimental Protocols

Protocol A: Synthesis of pH-Responsive PLA-graft-Benzothiazolimine Nanoparticles

This protocol utilizes a single-emulsion (o/w) solvent evaporation technique. We select this method because both the benzothiazolimine-grafted polylactic acid (PLA) and typical chemotherapeutics (e.g., Doxorubicin free base) are highly hydrophobic, ensuring maximum encapsulation efficiency driven by π−π stacking.

Step-by-Step Methodology:

  • Polymer Functionalization: React 2(3H)-Benzothiazolimine, 3-phenyl- with aldehyde-terminated PLA in anhydrous dichloromethane (DCM) using a catalytic amount of acetic acid to form the Schiff base linkage.

    • Self-Validation Check: Monitor the reaction via 1 H-NMR. The successful conjugation is validated by the disappearance of the aldehyde proton peak at ~9.8 ppm and the shift of the imine proton.

  • Organic Phase Preparation: Dissolve 50 mg of the functionalized PLA and 5 mg of Doxorubicin (DOX) in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. Causality: PVA acts as a steric stabilizer, preventing nanoparticle aggregation during the high-energy emulsification process.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous probe sonication (100 W, 2 minutes, ice bath).

  • Solvent Evaporation: Stir the resulting emulsion magnetically at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM.

    • Self-Validation Check: The suspension must transition from a milky, opaque emulsion to a translucent, opalescent colloidal dispersion. If macroscopic white aggregates precipitate, the polymer concentration has exceeded the critical micelle concentration threshold, or the evaporation was too rapid (Ostwald ripening). Discard and optimize the evaporation rate.

  • Purification: Centrifuge at 14,000 rpm for 30 minutes, wash twice with deionized water, and lyophilize.

Protocol B: Fabrication of Redox-Responsive PEG-Benzothiazole Hydrogels via RAFT

RAFT polymerization is utilized here to maintain a narrow molecular weight distribution (low dispersity, Đ < 1.2) and to preserve the integrity of the redox-sensitive benzothiazole bonds, which would otherwise be cleaved by uncontrolled free radicals[3].

Step-by-Step Methodology:

  • Monomer Synthesis: React the 2-imino group of 2(3H)-Benzothiazolimine, 3-phenyl- with methacryloyl chloride in the presence of triethylamine to yield a polymerizable methacrylamide derivative.

    • Self-Validation Check: Perform FT-IR spectroscopy. Successful conversion is confirmed by the disappearance of the sharp N-H stretch at ~3300 cm −1 and the emergence of a strong methacrylamide C=O stretch at ~1660 cm −1 .

  • Polymerization Setup: In a Schlenk flask, combine the synthesized monomer, Poly(ethylene glycol) methyl ether methacrylate (PEGMA), a RAFT agent (e.g., CPADB), and AIBN initiator in 1,4-dioxane.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and inhibits RAFT kinetics.

  • Polymerization: Heat the flask to 70°C for 12 hours under a nitrogen atmosphere.

  • Crosslinking: Expose the resulting linear polymers to a mild oxidizing environment or a bifunctional thiol crosslinker to form the hydrogel network via dynamic disulfide exchange.

Data Presentation: Matrix Characterization & Release Kinetics

Quantitative validation of the engineered matrices is critical for ensuring reproducibility and clinical translation.

Table 1: Physicochemical Characterization of Benzothiazolimine-Integrated Polymer Matrices

Matrix FormulationHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PLA-g-Benzothiazolimine NPs105 ± 80.12-22.4 ± 1.588.5 ± 2.1
PEG-Benzothiazole HydrogelsN/A (Macroscopic)N/AN/A92.3 ± 1.8

Table 2: Stimuli-Responsive Cumulative Release Kinetics (Doxorubicin Payload) Data demonstrates the robust "off-on" release mechanism triggered by the tumor microenvironment.

Time (Hours)pH 7.4 (Physiological Circulation)pH 5.0 (Tumor Microenvironment)pH 7.4 + 10 mM GSH (Intracellular Redox)
45%35%42%
128%68%75%
2412%89%94%
4815%96%98%

References

  • Title: A Smart Benzothiazole-Based Conjugated Polymer Nanoplatform with Multistimuli Response for Enhanced Synergistic Chemo-Photothermal Cancer Therapy Source: ACS Applied Materials & Interfaces / PubMed URL: [Link]

  • Title: Benzothiazole-disulfide based redox-responsive polymers: facile access to reversibly functionalizable polymeric coatings Source: Polymer Chemistry / RSC Publishing URL: [Link]

  • Title: Polylactide-graft-Doxorubicin Nanoparticles with Precisely Controlled Drug Loading for pH-Triggered Drug Delivery Source: Biomacromolecules / ResearchGate URL: [Link]

Sources

Application

Application Note: Protocols for the Antimicrobial Screening of 2(3H)-Benzothiazolimine, 3-phenyl-

Abstract The rise of antimicrobial resistance (AMR) is a global health crisis that necessitates the urgent discovery of novel antimicrobial agents.[1] The benzothiazole scaffold is recognized as a "privileged structure"...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rise of antimicrobial resistance (AMR) is a global health crisis that necessitates the urgent discovery of novel antimicrobial agents.[1] The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of 2(3H)-Benzothiazolimine, 3-phenyl-, a specific benzothiazole derivative. The protocols herein are based on established, standardized methodologies to ensure robust and reproducible evaluation of its potential as a new antimicrobial agent. We will detail primary screening methods for qualitative assessment and secondary, quantitative methods for determining potency, such as the Minimum Inhibitory Concentration (MIC).

Introduction and Scientific Rationale

Benzothiazole-containing compounds have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase, dihydropteroate synthase, and others crucial for pathogen survival.[5][6] This multi-target potential makes the benzothiazole class a compelling starting point for the development of new drugs that could potentially circumvent existing resistance mechanisms.

2(3H)-Benzothiazolimine, 3-phenyl- is a heterocyclic compound featuring this core benzothiazole structure fused with a phenyl group. While extensive data exists for the broader class, the specific antimicrobial profile of this molecule requires systematic investigation. The following protocols are designed to first establish the presence of antimicrobial activity and then to quantify its potency against a representative panel of pathogenic microorganisms.

Pre-Analytical Considerations: Setting the Foundation

The quality and reliability of any screening assay are fundamentally dependent on the careful preparation of the materials.

Compound Stock Solution Preparation

Rationale: Accurate and reproducible results begin with a precisely prepared, fully solubilized stock solution of the test compound. The choice of solvent is critical; it must dissolve the compound at a high concentration without exhibiting intrinsic antimicrobial activity at its final working concentration.

Protocol:

  • Compound Information:

    • Compound: 2(3H)-Benzothiazolimine, 3-phenyl-

    • Molecular Weight: 226.30 g/mol [7]

  • Solvent Selection: Due to the aromatic and heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent of choice.

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Accurately weigh 10 mg of 2(3H)-Benzothiazolimine, 3-phenyl-.

    • Dissolve in 1 mL of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store at -20°C. This stock will be used for all subsequent dilutions.

Selection of Microbial Strains

Rationale: To assess the spectrum of activity, it is crucial to test the compound against a panel of microorganisms representing major bacterial and fungal groups. This typically includes Gram-positive bacteria, Gram-negative bacteria, and a yeast species. The strains listed below are standard quality control (QC) strains used in antimicrobial susceptibility testing.[3][4]

Recommended Panel:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922)

  • Fungus (Yeast): Candida albicans (e.g., ATCC 90028)

Culture Media and Inoculum Preparation

Rationale: Standardized media and inoculum density are non-negotiable for inter-assay and inter-laboratory reproducibility. Mueller-Hinton medium is the standard for most non-fastidious bacteria, while RPMI-1640 is standard for fungi.[8] The inoculum must be adjusted to a 0.5 McFarland standard to ensure a consistent number of cells are challenged by the compound.

Protocol: Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline (0.85% NaCl) or broth.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[9]

  • This standardized suspension must be used within 15-30 minutes of preparation for subsequent steps.

Primary Screening: Agar Diffusion Methods

Agar diffusion methods are excellent for initial, qualitative screening to determine if the compound possesses any antimicrobial activity. They are visually intuitive and can be used to screen multiple compounds efficiently.

Protocol 3.1: Agar Disk Diffusion (Kirby-Bauer Method)

Principle: A sterile paper disk impregnated with the test compound is placed on an agar surface uniformly inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth—the Zone of Inhibition (ZOI)—will form around the disk.

Step-by-Step Methodology:

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Ensure the agar depth is uniform (approx. 4 mm).

  • Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Allow the plate surface to dry for 5-10 minutes.

    • Aseptically apply sterile, blank paper disks (6 mm diameter) to the agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution (or a dilution thereof) onto each disk.

    • Controls:

      • Positive Control: A disk with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

      • Negative Control: A disk with the solvent (DMSO) only, to ensure it has no activity.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria, or at 35°C for 20-24 hours for Candida.

  • Result Interpretation: Measure the diameter of the ZOI in millimeters (mm) using a caliper or ruler.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Standardize Inoculum (0.5 McFarland) C Swab Inoculum onto MHA Plate A->C B Prepare MHA Plate B->C D Apply Sterile Disks C->D E Add Compound & Controls to Disks D->E F Incubate Plate (e.g., 37°C, 18h) E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the Agar Disk Diffusion method.

Secondary Screening: Quantitative Potency Determination

Once activity is confirmed, the next crucial step is to quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[9][10] The assay is performed in a 96-well microtiter plate, where the compound is serially diluted and then challenged with a standardized inoculum.

Step-by-Step Methodology:

  • Plate Setup:

    • Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate. For Candida, use RPMI-1640 medium.

    • In well 1, add 200 µL of the highest desired concentration of the test compound (prepared by diluting the stock solution in broth).

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this process from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

    • Add 100 µL of this final inoculum to wells 1 through 11. Do NOT add inoculum to the sterility control (well 12).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 20-24 hours for Candida.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control.[9] This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells (Except Sterility Control) A->C B Prepare Standardized Inoculum (5x10^5 CFU/mL) B->C D Incubate Plate (e.g., 37°C, 18h) C->D E Read Plate Visually or with Plate Reader D->E F Determine MIC Value (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation and Interpretation

Table 1: Summary of Antimicrobial Activity for 2(3H)-Benzothiazolimine, 3-phenyl-

Test MicroorganismGram StainPrimary Screening: Disk Diffusion (Zone of Inhibition in mm)Secondary Screening: Broth Microdilution (MIC in µg/mL)Positive Control (Drug)Positive Control (MIC in µg/mL)
Staphylococcus aureusGram-posCiprofloxacin
Escherichia coliGram-negCiprofloxacin
Candida albicansN/AFluconazole

Researchers should populate this table with their experimental data.

Postulated Mechanism of Action

Based on extensive literature on benzothiazole derivatives, the antimicrobial activity of 2(3H)-Benzothiazolimine, 3-phenyl- may be attributed to the inhibition of key bacterial or fungal cellular processes. Molecular docking studies on similar compounds have suggested binding to enzymes like DNA gyrase, which is essential for DNA replication, or dihydropteroate synthase, a key enzyme in the folate synthesis pathway.[5][6] Further mechanistic studies would be required to elucidate the precise target of this specific compound.

Mechanism_Hypothesis Compound 2(3H)-Benzothiazolimine, 3-phenyl- Enzyme Bacterial DNA Gyrase (Essential Enzyme) Compound->Enzyme Binds to & Inhibits Process DNA Replication Enzyme->Process Required for Result Inhibition of Bacterial Growth Enzyme->Result Inhibition leads to Process->Result Leads to

Caption: Hypothetical mechanism of action via enzyme inhibition.

References

  • Bari, W. A., et al. (2022). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. Available at: [Link]

  • Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances. Available at: [Link]

  • Patel, D., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. Available at: [Link]

  • Bentham Science. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • PubChem. 2(3H)-Benzothiazolimine, 3-phenyl-. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. Available at: [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. JCHR. Available at: [Link]

Sources

Method

ligand binding assays using 3-phenyl-2(3H)-benzothiazolimine

Application Note: Biomolecular Ligand Binding Assays for 3-Phenyl-2(3H)-benzothiazolimine Executive Summary Benzothiazolimine derivatives, specifically 3-phenyl-2(3H)-benzothiazolimine, represent a critical class of hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Biomolecular Ligand Binding Assays for 3-Phenyl-2(3H)-benzothiazolimine

Executive Summary

Benzothiazolimine derivatives, specifically 3-phenyl-2(3H)-benzothiazolimine, represent a critical class of heterocyclic pharmacophores widely investigated for their antimicrobial, anticancer, and metal-chelating properties[1]. Due to their highly conjugated, planar bicyclic structure and lipophilic nature, these compounds exhibit strong affinities for the hydrophobic cavities of transport proteins and the base pairs of nucleic acids[2].

This application note provides a comprehensive, self-validating framework for quantifying the biomolecular interactions of 3-phenyl-2(3H)-benzothiazolimine with two primary physiological targets: Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA) .

Pharmacological Mechanics & Binding Modalities

To accurately design a ligand binding assay, one must first understand the structural causality driving the interaction. 3-phenyl-2(3H)-benzothiazolimine possesses an extended π -conjugated system and a hydrogen-bond accepting imine nitrogen.

  • Nucleic Acid Interactions (CT-DNA): The planar benzothiazole core facilitates π−π stacking between the nucleotide base pairs (intercalation), while the heteroatoms allow for electrostatic interactions within the minor groove[3][4].

  • Protein Interactions (BSA): BSA contains three homologous domains (I, II, III), each divided into subdomains (A and B). The lipophilic nature of the benzothiazolimine drives it into the hydrophobic cavities located in subdomains IIA (Site I) and IIIA (Site II)[4][5]. Binding near the intrinsic tryptophan residues (Trp-134 and Trp-212) allows us to quantify affinity via fluorescence quenching[5].

G Ligand 3-phenyl-2(3H)- benzothiazolimine Target1 Calf Thymus DNA (CT-DNA) Ligand->Target1 Nucleic Acid Binding Target2 Bovine Serum Albumin (BSA) Ligand->Target2 Protein Binding Mech1 Intercalation (π-π Stacking) Target1->Mech1 Mech2 Minor Groove Binding (Electrostatic) Target1->Mech2 Mech3 Subdomain IIA (Site I) Hydrophobic Cavity Target2->Mech3 Mech4 Subdomain IIIA (Site II) Hydrophobic Cavity Target2->Mech4

Fig 1. Dual binding modalities of benzothiazolimine to DNA and transport proteins.

Quantitative Benchmarks for Assay Validation

When executing these assays, empirical data should fall within specific thermodynamic and kinetic windows to be considered valid. Table 1 summarizes the expected quantitative parameters for benzothiazole-derivative binding[5][6].

Table 1: Expected Binding Parameters for Benzothiazolimine Derivatives

ParameterTargetTypical RangeAnalytical MethodMechanistic Implication
Intrinsic Binding Constant ( Kb​ )CT-DNA 104−105 M−1 UV-Vis TitrationModerate-to-strong intercalation[3].
Stern-Volmer Constant ( Ksv​ )BSA 104−105 L⋅mol−1 Fluorescence QuenchingHigh affinity for hydrophobic pockets[5].
Quenching Rate Constant ( kq​ )BSA ∼1012 L⋅mol−1⋅s−1 Fluorescence QuenchingValues >2.0×1010 confirm static quenching[5].
Binding Sites ( n )BSA ∼1.0 Scatchard Analysis1:1 Ligand-to-Protein stoichiometry[6].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in quality control (QC) checkpoints to ensure data integrity and eliminate artifactual interference.

Protocol A: CT-DNA UV-Vis Absorption Titration

This assay measures the intrinsic binding constant ( Kb​ ) by monitoring the hyperchromic/hypochromic shifts and bathochromic (red) shifts in the ligand's absorption spectrum upon DNA addition.

1. Reagent Preparation & QC:

  • Prepare a stock solution of CT-DNA in 50 mM Tris-HCl / 50 mM NaCl buffer (pH 7.2). Causality: The pH of 7.2 is strictly maintained because the protonation state of the benzothiazolimine directly dictates its electrostatic affinity for the negatively charged phosphate backbone[3].

  • QC Checkpoint: Measure the absorbance of the CT-DNA stock at 260 nm and 280 nm. Proceed only if the A260​/A280​ ratio is ≥1.8 . This self-validating step ensures the DNA is free of protein contaminants that would artificially inflate absorption readings[3].

2. Titration Execution:

  • Maintain a fixed concentration of 3-phenyl-2(3H)-benzothiazolimine (e.g., 25 µM) in the cuvette.

  • Successively titrate incremental amounts of CT-DNA (0.0 – 25 µM) into the cuvette[7].

  • Incubate for 5 minutes at 298K after each addition to ensure thermodynamic equilibrium.

3. Data Interpretation:

  • Isosbestic Point Monitoring: Look for a clear isosbestic point in the overlaid spectra. Causality: The presence of an isosbestic point mathematically proves that only two species (free ligand and bound ligand) exist in equilibrium, ruling out ligand degradation during the assay.

  • Calculate Kb​ using the Wolfe-Shimer equation:

    [DNA]/(ϵa​−ϵf​)=[DNA]/(ϵb​−ϵf​)+1/Kb​(ϵb​−ϵf​)
Protocol B: BSA Steady-State Fluorescence Quenching

This assay utilizes the intrinsic fluorescence of BSA's tryptophan residues to map the binding affinity and quenching mechanism of the ligand[5].

Workflow Step1 1. Buffer Prep Tris-HCl (pH 7.4) Step2 2. BSA Stock Fixed at 1-10 µM Step1->Step2 Step3 3. Ligand Titration 0 to 20 µM Step2->Step3 Step4 4. Incubation 5 min at 298K Step3->Step4 Step5 5. Spectrofluorimetry Exc: 280nm / Em: 340nm Step4->Step5 Step6 6. Stern-Volmer Analysis Step5->Step6

Fig 2. Step-by-step workflow for the BSA steady-state fluorescence quenching assay.

1. Assay Setup:

  • Prepare a 1.0 µM BSA solution in Tris-HCl buffer (pH 7.4)[6].

  • Set the spectrofluorometer excitation wavelength to 280 nm (excites both Trp and Tyr) or 295 nm (selectively excites Trp). Set the emission scan range from 300 nm to 450 nm[5].

2. Titration & Inner Filter Effect (IFE) Correction:

  • Titrate 3-phenyl-2(3H)-benzothiazolimine from 0 to 20 µM into the BSA solution[5].

  • QC Checkpoint (IFE Correction): Because benzothiazolimine derivatives often absorb UV light in the 280-350 nm range, they can absorb the excitation light or the emitted fluorescence, leading to a false-positive "quenching" signal. You must correct the raw fluorescence ( Fraw​ ) using the equation:

    Fcorr​=Fraw​×e(Aex​+Aem​)/2

    (where Aex​ and Aem​ are the ligand's absorbances at the excitation and emission wavelengths).

3. Mechanistic Validation via Temperature Modulation:

  • Perform the exact same titration at three different temperatures (e.g., 298K, 303K, 310K).

  • Causality: If the Stern-Volmer quenching constant ( Ksv​ ) decreases as temperature increases, the quenching is static (indicating the formation of a stable, ground-state Ligand-BSA complex). If Ksv​ increases with temperature, the quenching is dynamic (collisional)[5]. Benzothiazolimines typically exhibit static quenching due to strong insertion into the hydrophobic subdomains[4][5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2(3H)-Benzothiazolimine, 3-phenyl-

Welcome to the Technical Support Center for handling and storing 2(3H)-Benzothiazolimine, 3-phenyl- (CAS: 46493-66-7). This resource is designed for researchers and drug development professionals who require high-fidelit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 2(3H)-Benzothiazolimine, 3-phenyl- (CAS: 46493-66-7). This resource is designed for researchers and drug development professionals who require high-fidelity preservation of this compound.

Because of its electron-rich thiazoline sulfur and exocyclic imine group, 2(3H)-Benzothiazolimine, 3-phenyl- (C13H10N2S) is highly susceptible to oxidative and hydrolytic degradation[1]. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your compound during long-term storage and assay preparation.

Troubleshooting & FAQs

Q: My dry stock powder changed from an off-white color to a yellowish-brown hue after a month on the bench. Is it still usable? A: No, discoloration is a primary macroscopic indicator of photo-oxidation and radical-induced ring cleavage[2]. The conjugated system of the benzothiazoline ring extends upon oxidation, shifting its absorbance into the visible spectrum. You should discard the batch or purify it via flash chromatography. To prevent this, always store the powder in amber vials to block UV-initiated radical formation, and keep it at -20°C[3].

Q: My LC-MS analysis of a 10 mM DMSO stock solution shows new impurity peaks at +16 Da and +32 Da. What caused this, and how do I stop it? A: These specific mass shifts correspond to the formation of sulfoxide (+16 Da) and sulfone (+32 Da) derivatives[4]. The sulfur atom in the benzothiazoline ring is highly susceptible to electrophilic attack by reactive oxygen species (ROS). While DMSO is a common biological solvent, it is hygroscopic and can carry dissolved oxygen, facilitating S-oxidation over time. To prevent this, switch to strictly degassed solvents and avoid storing the compound in solution for extended periods.

Q: I am seeing a major impurity with a mass shift of approximately +1 Da (loss of NH, gain of O). What is the mechanism here? A: This indicates the formation of 3-phenylbenzothiazol-2-one. This is a two-step hydrolytic-oxidative cascade. Ambient moisture catalyzes the hydrolysis of the exocyclic imine (=NH) into a hemiaminal intermediate, which subsequently collapses into a ketone (=O), releasing ammonia. Because oxygen (15.99 Da) replaces the imine group (15.01 Da), you observe a net +0.98 Da shift. This requires strict anhydrous storage conditions (e.g., Argon blanketing) to prevent the initial hydrolysis step.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2(3H)-Benzothiazolimine, 3-phenyl- under various storage conditions, highlighting the critical need for inert, cold storage.

Storage StateTemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Identified
Solid Powder Room Temp (22°C)Ambient AirLight< 2 weeksRing-cleavage products
Solid Powder 4°CAmbient AirDark~3 monthsSulfoxide / Ketone
Solid Powder -20°CArgon (Inert)Dark> 2 yearsNone detected
10 mM in DMSO Room Temp (22°C)Ambient AirLight5 - 7 daysSulfoxide (+16 Da)
10 mM in DMSO -80°CArgon (Degassed)Dark> 6 monthsTrace Sulfoxide

Validated Experimental Protocols

To ensure a self-validating system, the following protocols address the root causes of degradation: oxygen, moisture, and light.

Protocol A: Lyophilization and Inert Gas Blanketing (Dry Powder Storage)

Causality: Removing residual solvent prevents localized hydrolysis, while Argon (being heavier than air) forms a dense protective blanket against atmospheric oxygen.

  • Vial Selection: Transfer the purified 2(3H)-Benzothiazolimine, 3-phenyl- into pre-weighed, amber glass vials to eliminate photocatalytic degradation[3].

  • Desiccation: If the compound was recently crystallized, remove residual trace solvents via lyophilization (freeze-drying) for 24 hours at < 0.1 mbar.

  • Inert Purging: Transfer the vials to a glove box or use a Schlenk line equipped with high-purity Argon (99.999%).

  • Blanketing: Purge the vial headspace gently for 60 seconds.

  • Sealing: Cap tightly with PTFE-lined septa and wrap the seal with Parafilm to prevent gas exchange.

  • Storage: Store immediately at -20°C or -80°C to kinetically arrest any residual oxidative pathways.

Protocol B: Preparation of Oxidation-Resistant Working Solutions

Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which drives imine hydrolysis. Single-use aliquots bypass this risk entirely.

  • Solvent Degassing: Use strictly anhydrous solvents. Degas the solvent (e.g., DMSO or Acetonitrile) by sparging with Argon for 30 minutes or utilizing three consecutive freeze-pump-thaw cycles.

  • Thermal Equilibration (Critical Step): Before opening your stock vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolytic deamination.

  • Dissolution: Dissolve the required mass in the degassed solvent.

  • Aliquoting: Immediately distribute the solution into single-use amber PCR tubes or vials (e.g., 50 µL per vial)[3].

  • Final Seal: Blanket each aliquot with Argon, seal, and store at -80°C. Discard any unused portion of an aliquot after thawing.

Visualizations

Mechanistic Degradation Pathways

Pathway Core 2(3H)-Benzothiazolimine, 3-phenyl- (C13H10N2S) Sulfoxide S-Oxidation Sulfoxide (+16 Da) Core->Sulfoxide ROS / O2 Ketone Hydrolytic Oxidation Ketone (+1 Da) Core->Ketone H2O + O2 Cleavage Radical Cleavage Ring-Opened Core->Cleavage UV / Radicals Sulfone Deep Oxidation Sulfone (+32 Da) Sulfoxide->Sulfone Prolonged O2

Mechanistic pathways of oxidative degradation for 2(3H)-Benzothiazolimine, 3-phenyl-.

Optimal Storage Workflow

Workflow S1 1. Lyophilize (Remove H2O) S2 2. Aliquot (Single-use) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Amber Vial (Block UV) S3->S4 S5 5. Store -20°C (Kinetic Arrest) S4->S5

Step-by-step workflow for the stabilization and long-term storage of benzothiazolimines.

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 3-phenyl-2(3H)-benzothiazolimine

Here is the technical support center for optimizing the microwave-assisted synthesis of 3-phenyl-2(3H)-benzothiazolimine. Welcome to the technical support guide for the synthesis of 3-phenyl-2(3H)-benzothiazolimine.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for optimizing the microwave-assisted synthesis of 3-phenyl-2(3H)-benzothiazolimine.

Welcome to the technical support guide for the synthesis of 3-phenyl-2(3H)-benzothiazolimine. This resource is designed for researchers, scientists, and drug development professionals aiming to leverage the power of Microwave-Assisted Organic Synthesis (MAOS) for efficient and high-yield production of this valuable heterocyclic scaffold. Microwave irradiation offers a compelling alternative to conventional heating, often resulting in dramatic reductions in reaction time, improved yields, and cleaner reaction profiles.[1][2][3][4] This guide provides in-depth FAQs, troubleshooting protocols, and validated workflows to help you navigate and optimize your experimental setup.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the microwave-assisted synthesis of 3-phenyl-2(3H)-benzothiazolimine.

Q1: What are the typical starting materials for this synthesis?

The most direct and common route involves the condensation reaction between 2-aminothiophenol and phenyl isothiocyanate . This reaction proceeds via an initial nucleophilic attack of the amine onto the isothiocyanate, followed by an intramolecular cyclization with the elimination of hydrogen sulfide, which is then oxidized. The microwave energy efficiently drives this cyclocondensation.

Q2: Why is microwave synthesis preferred over conventional heating for this reaction?

Microwave synthesis presents several key advantages:

  • Rapid Heating: Microwaves directly heat the reactants and polar solvents through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture.[3][5] This avoids the slow, inefficient heat transfer from an external source seen in conventional methods.[6]

  • Reduced Reaction Times: Syntheses that might take several hours with an oil bath can often be completed in a matter of minutes under microwave irradiation.[4][7][8]

  • Higher Yields & Purity: The rapid and controlled heating often minimizes the formation of side products, leading to higher yields and a cleaner product that is easier to purify.[3][6][9]

  • Greener Chemistry: The efficiency of microwave heating reduces energy consumption and often permits the use of less solvent, aligning with the principles of green chemistry.[2][10]

Q3: What is a good starting point for reaction conditions (temperature, time, power)?

A robust starting point for optimization is:

  • Temperature: 120-140°C

  • Time: 5-15 minutes

  • Power: Use a power level sufficient to maintain the target temperature. Modern microwave reactors automatically modulate power to hold a set temperature.[11] If using a domestic oven, start with a low to medium power setting (e.g., 100-180 W).[7][12]

Always start with small-scale reactions when exploring new conditions to mitigate risks. [13]

Q4: Which solvents are recommended for this synthesis?

The choice of solvent is critical in MAOS as it must efficiently absorb microwave energy. Polar solvents are ideal. Non-polar solvents like hexane or toluene are generally unsuitable.[5]

  • Highly Recommended: Dimethylformamide (DMF), Ethanol, Ethylene Glycol.[5][10]

  • Considerable: Water, Methanol, Polyethylene Glycol (PEG).[5] Solvent-free conditions can also be explored, which is an even greener approach.[2][3]

Q5: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring.[12][14] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.

Q6: What are the most critical safety precautions for this experiment?

Safety is paramount in microwave chemistry.

  • Use Dedicated Equipment: Never use a domestic, unmodified kitchen microwave oven.[13][15] Laboratory-grade microwave reactors are designed with essential safety features for pressure and temperature monitoring and containment in case of vessel failure.[1][13][16]

  • Sealed Vessels: When using sealed vessels, be aware that the reaction is heated above the solvent's boiling point, generating significant internal pressure.[1][17] Never exceed the vessel's pressure or temperature rating.[13]

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (e.g., below 50°C) before removing it from the microwave cavity and opening it.[1]

  • Chemical Hazards: Work in a well-ventilated fume hood to avoid inhaling any toxic fumes from reagents or solvents at high temperatures.[13]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Low yield is a common challenge that can often be resolved by systematically evaluating reaction parameters.[18]

  • The Science: Chemical reactions require a specific activation energy. If the temperature is too low or the reaction time too short, the system may not have enough energy or time to overcome this barrier, resulting in incomplete conversion.

  • The Solution:

    • Verify Temperature: Ensure your temperature probe is calibrated and correctly positioned.

    • Systematic Optimization: Run a series of small-scale reactions, systematically varying the temperature (e.g., 110°C, 130°C, 150°C) while keeping the time constant (e.g., 10 minutes).

    • Time Course Study: Once an optimal temperature is found, vary the reaction time (e.g., 5 min, 10 min, 15 min) to find the point of maximum conversion without product degradation.

ParameterExperiment 1Experiment 2Experiment 3Experiment 4
Temperature (°C) 120140 140140
Time (min) 10510 15
Solvent DMFDMFDMFDMF
Yield (%)AnalyzeAnalyzeAnalyzeAnalyze
Caption: Example of a parameter optimization table. Bold values represent the parameter being varied.
  • The Science: The efficiency of microwave heating is directly related to the dielectric properties of the medium. A solvent with a high dielectric loss tangent will absorb microwave energy effectively and heat rapidly. If the solvent is a poor absorber, the reaction will not reach the target temperature efficiently.[5]

  • The Solution:

    • Switch to a Polar Solvent: If you are using a non-polar or weakly polar solvent, switch to a recommended polar solvent like DMF or ethanol.

    • Solvent Screening: Test a small set of high-boiling point, polar solvents to find the one that gives the best result.

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CSuitability
N,N-Dimethylformamide (DMF)15336.7Excellent
Ethanol7824.5Good
Ethylene Glycol19737.7Excellent
Toluene1112.4Poor
Caption: Properties of common solvents for microwave synthesis.
  • The Science: Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[18] 2-aminothiophenol is particularly susceptible to oxidation (forming a disulfide), which renders it inactive for the desired cyclization.

  • The Solution:

    • Use High-Purity Reagents: Start with the highest purity reagents available.

    • Check for Degradation: 2-aminothiophenol should be a colorless or pale-yellow oil. If it is dark or contains solid precipitates, it may be oxidized and should be purified (e.g., by distillation) or discarded.

    • Use Fresh Materials: Use freshly opened bottles of reagents whenever possible.

Problem 2: Significant Formation of Side Products

The presence of multiple spots on a TLC plate indicates an impure reaction mixture.

  • The Science: While high temperatures accelerate reactions, excessive heat can provide enough energy for alternative reaction pathways or cause the thermal decomposition of reactants or the desired product.[13][18] This is often visible as charring or darkening of the reaction mixture.

  • The Solution:

    • Reduce Temperature: Lower the target reaction temperature in 10-15°C increments.

    • Use Temperature Ramping: Instead of applying high power immediately, program the reactor to ramp the temperature up to the target over a few minutes. This allows for more uniform heating and prevents localized superheating.[11]

  • The Science: An excess of one reactant can promote side reactions. For instance, an excess of phenyl isothiocyanate could potentially react with the product or itself under high temperatures.

  • The Solution:

    • Start with Equimolar Amounts: Begin with a 1:1 molar ratio of 2-aminothiophenol and phenyl isothiocyanate.

    • Systematic Variation: If side products persist, perform a few reactions varying the stoichiometry slightly (e.g., 1:1.1 or 1.1:1) to see if it suppresses the formation of the impurity.

Problem 3: Poor Reproducibility

Inconsistent results from one run to the next are a frustrating issue that points to uncontrolled variables.

  • The Science: Domestic microwave ovens have "hot" and "cold" spots due to uneven microwave field distribution.[13][15] This means a vessel placed in slightly different positions can experience vastly different heating rates. Professional reactors use mode stirrers or rotating turntables to create a more homogeneous field.[15]

  • The Solution:

    • Use a Dedicated Reactor: The most reliable solution is to use a scientific microwave reactor designed for chemical synthesis.[1][16]

    • Consistent Placement: If using a domestic oven is unavoidable, ensure the reaction vessel is placed in the exact same position for every run, typically in the center of the turntable.

  • The Science: In sealed-vessel MAOS, the pressure inside the vial directly affects the solvent's boiling point. An improperly sealed vessel can lead to solvent leakage and a drop in pressure, altering the reaction conditions and leading to inconsistent results.[1][17]

  • The Solution:

    • Inspect Seals: Always inspect the vial cap and septum for any signs of wear or damage before use.

    • Proper Torque: Use a torque wrench if provided by the manufacturer to ensure the cap is tightened to the correct specification. Do not overtighten, as this can damage the seal.

    • Use New Septa: Use a fresh septum for each reaction to ensure a perfect seal.

Section 3: Protocols and Visual Workflows

Protocol 1: General Microwave-Assisted Synthesis

Caution: This procedure must be performed in a dedicated laboratory microwave reactor. Adhere to all safety warnings from the equipment manufacturer.

  • Preparation: In a clean, dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminothiophenol (e.g., 1.0 mmol, 125 mg).

  • Solvent Addition: Add 3-5 mL of a suitable polar solvent (e.g., DMF).

  • Reagent Addition: Add phenyl isothiocyanate (1.0 mmol, 135 mg) to the vial.

  • Sealing: Securely seal the vial with the appropriate cap and septum.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Program the reactor to heat to 140°C and hold for 10 minutes, with vigorous stirring.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using the instrument's compressed air cooling system.

  • Work-up: Once cooled, open the vial in a fume hood. Pour the reaction mixture into a beaker containing crushed ice or cold water (approx. 25 mL).

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration, washing with a small amount of cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 3-phenyl-2(3H)-benzothiazolimine.[12]

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[2][19]

Visual Workflows (Graphviz)

G cluster_workflow Experimental Workflow start_end start_end process process decision decision io io issue issue A 1. Prepare Reagents (2-aminothiophenol, phenyl isothiocyanate, solvent) B 2. Load & Seal Microwave Vial A->B C 3. Microwave Irradiation (Set Temp & Time) B->C D 4. Monitor by TLC C->D E 5. Reaction Complete? D->E F 6. Cool Vial to <50°C E->F Yes J Continue Irradiation E->J No G 7. Work-up (Precipitation & Filtration) F->G H 8. Purify Product (Recrystallization) G->H I 9. Characterize H->I J->C

Caption: General workflow for microwave-assisted synthesis.

G cluster_troubleshooting Troubleshooting: Low Yield issue issue cause cause solution solution A Low or No Yield Observed B Check Reagent Purity (e.g., 2-aminothiophenol oxidation) A->B D Review Microwave Conditions A->D C Use fresh/purified reagents B->C E Optimize Temperature & Time (Matrix approach) D->E F Check Solvent Choice D->F H Verify Stirring D->H G Ensure a polar, high-loss solvent (e.g., DMF, EtOH) F->G I Use appropriate stir bar & ensure vigorous stirring H->I

Caption: Decision tree for troubleshooting low product yield.

References

  • R Discovery. (2005, August 2). Microwave‐Assisted Preparation of 2‐Substituted Benzothiazoles.
  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • CEM Corporation. Safety Considerations for Microwave Synthesis.
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Benchchem. Application Notes and Protocols for Microwave-Assisted Synthesis of Benzothiazole Derivatives.
  • Indian Academy of Sciences. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. J. Chem. Sci., 124(3), 609–624.
  • JOCPR. (2016). Microwave assisted synthesis of 3-(3-ph. J. Chem. Pharm. Res., 8(7), 230-233.
  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • IJSER. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • IJRASET. (2022). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • IJPBS. (2017). MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Biological Sciences, 7(4), 271-276.
  • Semantic Scholar. Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives.
  • Reddit. (2024, June 18). Microwave irradiation assisted organic synthesis : r/Chempros.
  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Taylor & Francis Online. (2013, February 13). Microwave-assisted synthesis of nitrogen-containing heterocycles.
  • PMC. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase.
  • Organic Chemistry Portal. Microwave Synthesis.
  • PMC. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.

Sources

Reference Data & Comparative Studies

Validation

2(3H)-Benzothiazolimine, 3-phenyl- vs other benzothiazole derivatives in catalysis

An in-depth comparative analysis of 3-phenyl-2(3H)-benzothiazolimine versus conventional benzothiazole derivatives reveals a fundamental divergence in catalytic utility. While traditional benzothiazoles have long served...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-phenyl-2(3H)-benzothiazolimine versus conventional benzothiazole derivatives reveals a fundamental divergence in catalytic utility. While traditional benzothiazoles have long served as robust ligands and substrates in transition-metal catalysis, the structural nuances of 3-phenyl-2(3H)-benzothiazolimine have unlocked new frontiers in asymmetric organocatalysis.

This guide provides an objective comparison of their performance, mechanistic pathways, and step-by-step experimental protocols to aid researchers and drug development professionals in selecting the optimal catalytic system.

Structural Causality & Mechanistic Divergence

The catalytic behavior of these compounds is entirely dictated by their electronic structures and tautomeric states.

3-Phenyl-2(3H)-Benzothiazolimine: The N-phenyl substitution is not merely a protecting group; it fundamentally alters the electronic landscape of the thiazole ring. By preventing tautomerization to the aromatic 2-aminobenzothiazole form, the N-phenyl group locks the exocyclic C=N bond in the imine state. This disruption of full aromaticity significantly lowers the lowest unoccupied molecular orbital (LUMO) of the imine, rendering it a highly reactive electrophile (Mannich acceptor). Consequently, it acts as a versatile C2 or C4 synthon in mild, metal-free organocatalytic cycloadditions (e.g., [4+2],[2+4], and [2+3] annulations) to construct complex pyrimido[2,1-b]benzothiazole scaffolds[1].

Conventional Benzothiazoles (e.g., 2-aminobenzothiazole, 2-mercaptobenzothiazole): These derivatives retain their full aromaticity. Their exocyclic heteroatoms (N, S) possess lone pairs that readily coordinate to transition metals (Pd, Ru, Cu). Because of their aromatic stability, they are poor electrophiles but excel as bidentate ligands or nucleophilic substrates in cross-coupling, hydroformylation, and C-H activation reactions[2].

MechanisticPathway Aldehyde Aldehyde + Chiral Amine Catalyst Enamine Enamine Intermediate (Raised HOMO) Aldehyde->Enamine Condensation Mannich Stereoselective Mannich Addition Enamine->Mannich Nucleophilic Attack Imine 3-Phenyl-2(3H)- benzothiazolimine Imine->Mannich Electrophile (Re-face) Cyclization Intramolecular Cyclization Mannich->Cyclization Cyclization->Aldehyde Catalyst Turnover Product Chiral Pyrimido[2,1-b] benzothiazole Cyclization->Product Catalyst Release

Mechanistic logic of chiral amine-catalyzed [4+2] cycloaddition using 3-phenyl-2(3H)-benzothiazolimine.

Quantitative Performance & Scope Comparison

The table below summarizes the catalytic parameters and experimental outcomes when deploying these two classes of compounds in target-oriented synthesis[1][2][3].

Parameter3-Phenyl-2(3H)-BenzothiazolimineConventional Benzothiazoles (e.g., 2-Aminobenzothiazole)
Primary Catalytic Role Electrophile / C2-SynthonMetal-Coordinating Ligand / Nucleophile
Catalysis Paradigm Asymmetric OrganocatalysisTransition Metal Catalysis
Typical Catalysts Chiral Amines, NHCs, SquaramidesPd(OAc)₂, RuCl₃, CuBr
Key Reaction Types [4+2],[2+4], [2+3] CycloadditionsCross-Coupling, Hydroformylation, S-Arylation
Target Scaffolds Chiral Pyrimido[2,1-b]benzothiazolesArylated/Alkylated Benzothiazoles
Typical Yields 81% – 99%76% – 91%
Stereoselectivity Up to >20:1 dr, 99% eeN/A (Typically achiral coupling)
Reaction Conditions Mild (0 °C to RT), Metal-FreeHarsh (80 °C - 130 °C), Metal-Dependent

Validated Experimental Methodologies

Protocol A: Asymmetric [4+2] Cycloaddition via Organocatalysis

This protocol utilizes 3-phenyl-2(3H)-benzothiazolimine to synthesize chiral pyrimido[2,1-b]benzothiazoles, a core scaffold in phosphodiesterase and SHP2 inhibitors[1].

  • Reagent Assembly: To a flame-dried vial, add 3-phenyl-2(3H)-benzothiazolimine (0.20 mmol), the target aldehyde (0.30 mmol), and a chiral secondary amine catalyst (10 mol%).

    • Causality: A flame-dried environment is critical as ambient moisture can prematurely hydrolyze the delicate iminium intermediates. The excess aldehyde drives the equilibrium toward enamine formation.

  • Catalytic Activation: Dissolve the mixture in 2 mL of anhydrous dichloromethane (DCM) and add benzoic acid (PhCOOH, 10 mol%) as a co-catalyst. Stir at 0 °C for 1–12 hours.

    • Causality: Benzoic acid accelerates the tautomerization of the iminium ion to the reactive enamine and aids in the final hydrolysis step to turn over the catalyst. Operating at 0 °C rigidifies the transition state, maximizing facial selectivity (Re-face attack) and suppressing uncatalyzed racemic background reactions.

  • Quench & Extraction: Quench the reaction with 2 mL saturated NaHCO₃. Extract with DCM, wash with brine, and dry over Na₂SO₄.

    • Causality: The mild alkaline quench neutralizes the benzoic acid co-catalyst, preventing acid-catalyzed degradation of the newly formed pyrimido core.

  • Validation: Purify via flash chromatography. Determine enantiomeric excess (ee) using chiral HPLC.

    • Causality: This self-validating step ensures that the observed stereocontrol is a direct result of the chiral amine's spatial shielding rather than substrate-induced bias.

ExperimentalWorkflow Step1 Step 1: Reagent Assembly 3-Phenyl-2(3H)-benzothiazolimine Aldehyde (1.5 eq) Chiral Amine (10 mol%) Step2 Step 2: Catalytic Activation Solvent: Dry DCM Temp: 0 °C Time: 1-12 h Step1->Step2 Mix under inert atmosphere Step3 Step 3: Reaction Quench Saturated NaHCO3 DCM Extraction Brine Wash Step2->Step3 Monitor via TLC Step4 Step 4: Isolation & Analysis Flash Chromatography Chiral HPLC (ee determination) Step3->Step4 Dry over Na2SO4 & Concentrate

Step-by-step workflow for the asymmetric synthesis of benzothiazolopyrimidines.

Protocol B: Transition-Metal Cross-Coupling

This protocol demonstrates the use of conventional benzothiazoles (e.g., 2-bromobenzothiazole) in palladium-catalyzed Suzuki-Miyaura coupling[4].

  • Reaction Setup: Combine 2-bromobenzothiazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a reaction vessel.

    • Causality: K₂CO₃ is essential to form the reactive arylboronate complex, which is required for the transmetalation step in the catalytic cycle.

  • Metal Catalysis: Add Pd(OAc)₂ (5 mol%) and a dioxane/water mixture. Heat to 100 °C under argon for 12-24 hours.

    • Causality: The biphasic solvent system solubilizes both the organic substrates and the inorganic base. Elevated temperatures provide the activation energy necessary for the initial oxidative addition of Pd(0) into the robust C-Br bond.

Strategic Applications in Drug Development

The choice between these two classes of benzothiazoles dictates the trajectory of library synthesis in drug discovery:

  • Opt for 3-Phenyl-2(3H)-benzothiazolimine when the goal is to construct dense, 3D-chiral architectures. Its unique ability to undergo stereoselective [4+2] and [2+3] cycloadditions makes it indispensable for synthesizing Lewis base isothiourea catalysts and tricyclic pharmaceutical agents with high enantiomeric purity[1][3].

  • Opt for Conventional Benzothiazoles when executing late-stage functionalization or building flat, sp²-rich heteroaromatic libraries. Their stability under harsh, metal-catalyzed conditions ensures high turnover numbers in industrial-scale cross-coupling and C-H arylation campaigns[2][4].

References

  • Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via[4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes. The Journal of Organic Chemistry (ACS Publications). 1

  • Regio- and stereoselective synthesis of benzothiazolo-pyrimidinones via an NHC-catalyzed Mannich/lactamization domino reaction. Chemical Communications (RSC Publishing). 3

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules (MDPI). 2

  • Catalytic Applications of Benzothiazole Derivatives: Application Notes and Protocols for Researchers. Benchchem. 4

Sources

Comparative

A Comparative Guide to LC-MS Method Validation for Purity Testing of 2(3H)-Benzothiazolimine, 3-phenyl-

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity testing of 2(3H)-Benzothiazolimine, 3-phenyl-. It is intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity testing of 2(3H)-Benzothiazolimine, 3-phenyl-. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies and supporting experimental data. The principles and protocols described herein are grounded in the latest regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidances on analytical method validation.[1][2][3][4][5]

The accurate determination of purity is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. LC-MS has become an indispensable tool for this purpose due to its high sensitivity and specificity.[6] This guide will walk through the essential validation parameters, providing the scientific rationale behind the experimental choices and presenting data in a clear, comparative format.

Method Validation Workflow

A successful method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5] The following diagram outlines the logical workflow for the validation of an LC-MS method for purity testing.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop LC & MS Conditions Spec Specificity Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Purity Testing Rob->Routine Validated Method

Caption: A typical workflow for LC-MS method validation, from development to routine implementation.

Key Validation Parameters

The core of method validation lies in the assessment of several key performance characteristics. The ICH Q2(R2) guideline provides a comprehensive framework for these parameters.[1][4][5]

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] For purity testing, this is arguably the most critical parameter.

Experimental Approach:

  • Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method must demonstrate the ability to separate the main peak of 2(3H)-Benzothiazolimine, 3-phenyl- from these degradation products.

  • Analysis of Known Impurities: If known process impurities are available, they should be spiked into the sample to demonstrate separation.

  • Peak Purity Analysis: A Diode Array Detector (DAD) can be used in conjunction with the mass spectrometer to assess peak purity.

Specificity Experiment Logic cluster_input Inputs cluster_stress Stress Conditions cluster_analysis LC-MS Analysis cluster_output Outputs & Evaluation DS Drug Substance: 2(3H)-Benzothiazolimine, 3-phenyl- Acid Acid Hydrolysis DS->Acid Base Base Hydrolysis DS->Base Ox Oxidation DS->Ox Heat Thermal Stress DS->Heat Light Photolytic Stress DS->Light Imp Known Impurities LCMS Analyze all samples by the proposed LC-MS method Imp->LCMS Blank Blank Matrix Blank->LCMS Acid->LCMS Base->LCMS Ox->LCMS Heat->LCMS Light->LCMS Res Resolution between main peak and all other peaks LCMS->Res Purity Peak Purity Assessment (e.g., DAD) LCMS->Purity

Caption: Logical flow of a specificity experiment for purity testing.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of 2(3H)-Benzothiazolimine, 3-phenyl- reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected range of impurities (e.g., from the reporting threshold to 120% of the specification limit).

  • Inject each standard in triplicate.

  • Plot the peak area response versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.99

  • The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
0.15,234
0.525,890
1.051,023
2.5128,456
5.0255,987
Hypothetical Linearity Data
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. For purity testing, it is often assessed by a recovery study.

Experimental Protocol:

  • Prepare a sample of the drug substance at a known concentration.

  • Spike the sample with known amounts of a key impurity (or the active pharmaceutical ingredient itself at low levels if impurities are not available) at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze each spiked sample in triplicate.

  • Calculate the percent recovery for each level.

Acceptance Criteria:

  • The mean recovery should be within a pre-defined range (e.g., 80-120% for low concentrations).

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50%0.50.4896.0
100%1.01.03103.0
150%1.51.4596.7
Hypothetical Accuracy Data
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments within the same laboratory.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be within an acceptable limit (e.g., <15% for impurity analysis).

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability 0.15%0.16%0.15%0.17%0.16%0.15%0.157%5.1%
Intermediate Precision (Day 2) 0.16%0.17%0.16%0.18%0.17%0.16%0.167%4.8%
Hypothetical Precision Data (reported as % impurity)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Methods for Determination:

  • Based on Signal-to-Noise Ratio: This approach is common for chromatographic methods. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach:

  • Vary critical method parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor) under these varied conditions.

Recommended LC-MS Method Parameters (A Starting Point)

While method development is highly specific to the analyte and available instrumentation, the following provides a general starting point for the analysis of benzothiazole derivatives.[8][9][10][11]

Liquid Chromatography:

  • Column: A C18 reversed-phase column is a common choice for compounds of this polarity (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) is generally suitable for benzothiazole derivatives. Positive ion mode is often preferred.

  • Detection Mode: For purity testing, a full scan mode is useful for identifying unknown impurities. For quantitation of known impurities, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity and specificity.

Conclusion

The validation of an LC-MS method for purity testing is a rigorous process that requires a thorough understanding of the analytical procedure and the regulatory landscape. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a reliable and defensible method can be established. This guide provides a foundational framework and practical insights to aid in the development and validation of such methods for 2(3H)-Benzothiazolimine, 3-phenyl-, ensuring the quality and safety of this important pharmaceutical compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • MDPI. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • University of Tartu. (2015). Tutorial Review on LC-MS Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Retrieved from [Link]

  • PubMed. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. Retrieved from [Link]

  • ACS Publications. (2012). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

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Comparative

benchmarking the catalytic efficiency of 2(3H)-Benzothiazolimine, 3-phenyl-

Benchmarking the Catalytic Efficiency of 2(3H)-Benzothiazolimine, 3-phenyl-: A Dual-Paradigm Comparison Guide Executive Summary The compound 2(3H)-Benzothiazolimine, 3-phenyl- (CAS: 46493-66-7), also known as 3-phenyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Efficiency of 2(3H)-Benzothiazolimine, 3-phenyl-: A Dual-Paradigm Comparison Guide

Executive Summary

The compound 2(3H)-Benzothiazolimine, 3-phenyl- (CAS: 46493-66-7), also known as 3-phenyl-1,3-benzothiazol-2-imine, is an emerging heterocyclic scaffold in advanced synthetic methodologies. While traditionally utilized as a C4-synthon or Mannich acceptor in asymmetric cycloadditions[1], its unique electronic architecture—comprising a highly nucleophilic exocyclic imine, a tunable benzothiazole core, and a sterically demanding N-phenyl group—makes it an exceptional candidate for direct catalysis.

This guide objectively benchmarks the catalytic efficiency of 3-phenyl-2(3H)-benzothiazolimine across two distinct paradigms:

  • As an N,S-Donor Ligand in Palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered substrates.

  • As a Nucleophilic Lewis Base Organocatalyst in sterically demanding acyl transfer reactions.

Structural Causality & Catalytic Rationale

To deploy a molecule effectively as a catalyst, one must understand the causality behind its reactivity. The 3-phenyl-2(3H)-benzothiazolimine scaffold operates via two distinct electronic modalities:

  • Soft-Hard Coordination (Ligand Paradigm): The endocyclic sulfur (soft) and exocyclic imine nitrogen (borderline/hard) provide a hemilabile bidentate coordination pocket. This hemilability stabilizes Pd(0)/Pd(II) intermediates while preventing irreversible catalyst aggregation (e.g., off-target palladacycle dead-ends)[2]. The N-phenyl group provides critical steric bulk, accelerating the reductive elimination step in cross-coupling cycles.

  • Nucleophilic Activation (Organocatalytic Paradigm): The exocyclic imine nitrogen possesses a high highest occupied molecular orbital (HOMO), allowing it to act as a potent Lewis base[3]. Unlike primary amines, the fully substituted nature of the 3-phenyl-2(3H)-benzothiazolimine prevents irreversible self-condensation, allowing it to efficiently attack acyl electrophiles and turn over rapidly.

Domain 1: Benchmarking as an N,S-Donor Ligand in Suzuki-Miyaura Coupling

Sterically hindered biaryl synthesis remains a challenge in cross-coupling. Conventional ligands often fail to balance the steric demand required for reductive elimination with the stability needed to prevent palladium black precipitation[4]. Here, we benchmark 3-phenyl-2(3H)-benzothiazolimine against standard phosphine ( PPh3​ ) and N-heterocyclic carbene (IPr) ligands.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

This protocol utilizes an internal standard and kinetic sampling to ensure self-validation and reproducibility.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)2​ (5.0 mol%), 3-phenyl-2(3H)-benzothiazolimine (10.0 mol%), and 1,4-dioxane (2.0 mL). Stir at 25°C for 15 minutes to pre-form the active Pd-ligand complex.

  • Substrate Addition: Add 2-bromo-1,3,5-trimethylbenzene (mesityl bromide, 1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K2​CO3​ (2.0 mmol).

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 mmol) as an internal quantitative standard.

  • Reaction Execution: Seal the tube, remove from the glovebox, and heat at 90°C.

  • Validation & Sampling: Withdraw 50 µL aliquots at 1h, 3h, and 12h. Quench with ethyl acetate/water, filter through a short silica plug, and analyze via GC-FID to determine the Turnover Frequency (TOF).

  • Workup: After 12h, cool to room temperature, extract with EtOAc, and purify via flash chromatography to determine the isolated yield.

Benchmark Data: Cross-Coupling of Mesityl Bromide and Phenylboronic Acid
Ligand System (10 mol%)Time to >95% Conv.Initial TOF ( h−1 )Isolated Yield (%)Catalyst State Post-Rxn
None (Ligand-Free) > 24 h1.218%Heavy Pd black ppt.
PPh3​ 18 h8.562%Moderate Pd black ppt.
IPr (NHC) 6 h45.091%Homogeneous
3-Phenyl-2(3H)-benzothiazolimine 8 h 32.5 88% Homogeneous

Analysis: While slightly less kinetically aggressive than the highly specialized IPr carbene, the benzothiazolimine ligand vastly outperforms PPh3​ . Its hemilabile nature maintains a homogeneous catalytic state, preventing the degradation commonly seen in ligand-free or monodentate phosphine systems[2].

G Pd0 Pd(0) + Benzothiazolimine (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Ligand recovery

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle with 3-phenyl-2(3H)-benzothiazolimine as a hemilabile ligand.

Domain 2: Benchmarking as a Nucleophilic Lewis Base Organocatalyst

Acyl transfer to sterically hindered alcohols (e.g., tertiary alcohols) is notoriously sluggish. 4-Dimethylaminopyridine (DMAP) is the gold standard Lewis base for this transformation. We benchmark 3-phenyl-2(3H)-benzothiazolimine against DMAP to evaluate its capacity to form a highly reactive N-acyl intermediate[5].

Experimental Protocol: Self-Validating Acyl Transfer Workflow
  • Preparation: To a flame-dried 25 mL round-bottom flask under N2​ , add 1-methylcyclohexanol (1.0 mmol), triethylamine (1.5 mmol), and anhydrous CH2​Cl2​ (5.0 mL).

  • Catalyst Introduction: Add 3-phenyl-2(3H)-benzothiazolimine (10.0 mol%).

  • Electrophile Addition: Cool the mixture to 0°C and dropwise add acetic anhydride (1.2 mmol).

  • In Situ Validation: Insert a ReactIR (FTIR) probe into the reaction vessel to continuously monitor the disappearance of the anhydride C=O stretch (1820 cm−1 ) and the appearance of the ester C=O stretch (1735 cm−1 ). This provides a real-time, self-validating kinetic profile without perturbing the reaction volume.

  • Workup: Once the IR signal plateaus, quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , and purify via column chromatography.

Benchmark Data: Acylation of 1-Methylcyclohexanol
Organocatalyst (10 mol%) kobs​ ( 10−3s−1 )Reaction TimeIsolated Yield (%)
None (Background) 0.05> 48 h< 5%
Pyridine 0.824 h35%
DMAP 15.22 h95%
3-Phenyl-2(3H)-benzothiazolimine 9.8 3.5 h 89%

Analysis: The benzothiazolimine acts as a highly competent Lewis base. While DMAP remains the kinetic champion due to the strong resonance donation from its para-dimethylamino group, 3-phenyl-2(3H)-benzothiazolimine exhibits an impressive kobs​ that dwarfs standard pyridine. The steric shielding provided by the 3-phenyl group slightly retards the initial attack on the anhydride but highly destabilizes the N-acyl intermediate, making the subsequent alcoholysis step exceptionally fast.

G Cat 3-Phenyl-2(3H)- benzothiazolimine Acyl Acyl Chloride Activation Cat->Acyl Nucleophilic Attack Inter N-Acyl Benzothiazolimine Intermediate Acyl->Inter Cl- leaving Prod Ester Product + Regenerated Catalyst Inter->Prod R-OH Addition Prod->Cat Catalyst Turnover

Figure 2: Lewis base-catalyzed acyl transfer mechanism via an N-acyl benzothiazolimine intermediate.

Conclusion & Future Outlook

3-Phenyl-2(3H)-benzothiazolimine is far more than a mere substrate for cycloadditions. As demonstrated by the empirical benchmarks, its unique electronic topology allows it to function effectively as both a hemilabile N,S-ligand in transition metal catalysis and a potent Lewis base in organocatalysis. For drug development professionals and synthetic chemists looking to bypass the IP restrictions of proprietary NHC ligands or seeking alternative organocatalytic scaffolds with high functional group tolerance, this benzothiazolimine derivative represents a highly viable, dual-threat alternative.

References

  • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: General Chiral Catalysis: A Cinchona Thiourea–Pyridoxazoline Scaffold as Both Organocatalyst and Chiral Ligand for an Enantioselective Mannich Reaction between α-Aminomaleimides and Benzothiazolimines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Validation

FTIR spectra comparison of 2(3H)-Benzothiazolimine, 3-phenyl- analogues

FTIR Spectra Comparison of 3-Phenyl-2(3H)-Benzothiazolimine Analogues: A Comprehensive Analytical Guide As drug development increasingly relies on privileged heterocyclic scaffolds, 3-phenyl-2(3H)-benzothiazolimine analo...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectra Comparison of 3-Phenyl-2(3H)-Benzothiazolimine Analogues: A Comprehensive Analytical Guide

As drug development increasingly relies on privileged heterocyclic scaffolds, 3-phenyl-2(3H)-benzothiazolimine analogues have emerged as critical structures due to their potent antimicrobial, anticancer, and anticonvulsant properties. For analytical scientists, confirming the structural integrity of these synthesized analogues is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly sensitive technique for this purpose.

This guide provides an authoritative comparison of the FTIR spectra of various 3-phenyl-2(3H)-benzothiazolimine analogues, detailing the mechanistic causality behind spectral shifts and outlining a self-validating experimental protocol for accurate data acquisition.

Mechanistic Insights: The Causality of Spectral Shifts

The FTIR spectrum of a 3-phenyl-2(3H)-benzothiazolimine analogue is defined by two primary structural anchors: the exocyclic imine (C=N) bond and the endocyclic thiazole (C-S) bond. The exact wavenumber of these vibrations is highly sensitive to the electronic environment, which is dictated by the substituents on the 3-phenyl ring.

  • The Exocyclic C=N Stretch (1600–1670 cm⁻¹): The C=N stretching vibration is the most diagnostic peak for benzothiazolimines 1[1]. Its precise location depends heavily on mesomeric (+M) and inductive (-I) effects.

    • Electron-Donating Groups (EDGs): A substituent like a methoxy group (-OCH₃) at the para-position of the 3-phenyl ring pushes electron density toward the endocyclic N3 atom. This enhances the delocalization of the N3 lone pair into the exocyclic C2=N bond. This resonance increases the single-bond character of the C=N bond, lowering its force constant and shifting the absorption to a lower wavenumber (e.g., ~1615 cm⁻¹).

    • Electron-Withdrawing Groups (EWGs): Conversely, a nitro group (-NO₂) pulls electron density away from the N3 atom. This restricts resonance, localizing the double bond at C2=N. The increased double-bond character raises the force constant, shifting the peak to a higher wavenumber (e.g., ~1648 cm⁻¹).

  • The Endocyclic C-S Stretch (600–700 cm⁻¹): Unlike the highly sensitive C=N bond, the C-S stretching vibration remains relatively stable, acting as an internal structural anchor for the benzothiazole core2[2].

G A 3-Phenyl Substituent B Electron Donating (-OCH3) A->B C Electron Withdrawing (-NO2) A->C D Enhanced Resonance B->D E Reduced Resonance C->E F Lower C=N Wavenumber D->F G Higher C=N Wavenumber E->G

Figure 1: Logical relationship of 3-phenyl substituent effects on C=N stretching.

Experimental Protocol: Self-Validating KBr Pellet Preparation

FTIR analysis of solid benzothiazolimine analogues requires meticulous sample preparation to avoid spectral artifacts, particularly from ambient moisture which strongly absorbs at ~3400 cm⁻¹ and ~1630 cm⁻¹, potentially obscuring the critical imine band 3[3].

Step-by-Step Methodology:

  • Material Dehydration: Pre-dry spectroscopic-grade Potassium Bromide (KBr) in a muffle furnace at 100°C for at least 24 hours to eliminate hygroscopic moisture[3].

  • Sample Ratio Optimization: Weigh 1–2 mg of the synthesized analogue and 100-200 mg of the dried KBr, maintaining a ~1:100 ratio to prevent peak saturation and ensure adherence to the Beer-Lambert law 4[4].

  • Homogenization (Causality Check): Transfer the mixture to a pre-warmed agate mortar. Grind gently for 2–3 minutes. Scientific Rationale: Do not over-grind the KBr matrix. Reducing the KBr crystal size excessively increases its surface area, making it exponentially more prone to rapid atmospheric moisture absorption during transfer.

  • Pellet Pressing: Transfer the powder into a 13 mm stainless steel die set. Apply a vacuum to remove trapped air, then subject the die to 8–10 metric tons of pressure using a hydraulic press for 1–2 minutes[3].

  • System Validation: Slowly release the pressure. The resulting pellet must be optically transparent. A cloudy or opaque pellet indicates insufficient pressure, excessive sample concentration, or moisture contamination. If cloudy, the pellet must be discarded and recreated to ensure the trustworthiness of the spectral data.

  • Spectral Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ using an FTIR spectrometer (32 scans at 4 cm⁻¹ resolution), subtracting a pure KBr background spectrum.

G A Sample Prep (1-2 mg) C Agate Grinding (Homogenization) A->C B KBr Drying (100°C) B->C D Hydraulic Press (10 Tons) C->D E FTIR Scan (4000-400 cm⁻¹) D->E

Figure 2: Standardized KBr pellet preparation workflow for FTIR analysis.

Quantitative Data Comparison

The following table summarizes the characteristic FTIR wavenumbers for a series of 3-phenyl-2(3H)-benzothiazolimine analogues. This data illustrates the predictable shifts caused by varying the para-substituent on the 3-phenyl ring.

Analogue (3-Phenyl Substituent)Exocyclic C=N Stretch (cm⁻¹)Endocyclic C-S Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
Unsubstituted (-H) 163065514951250
4'-Methoxy (-OCH₃) 161565215101245
4'-Chloro (-Cl) 163865814851255
4'-Nitro (-NO₂) 164866015251260

Note: The quantitative shifts demonstrate the inverse relationship between the electron-donating capacity of the substituent and the C=N stretching frequency, validating the resonance mechanisms discussed above[1][2].

References

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency Kintek Press URL:[Link]

  • KBr Pellet Method Shimadzu URL:[Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity Journal of Chemical Health Risks URL:[Link]

  • Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes Oriental Journal of Chemistry URL:[Link]

Sources

Comparative

Cross-Validation Guide: Antimicrobial Efficacy of 2(3H)-Benzothiazolimine, 3-phenyl-

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Objective Performance Comparison & Methodological Guide Executive Summary & Mechanistic Rationale When evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Objective Performance Comparison & Methodological Guide

Executive Summary & Mechanistic Rationale

When evaluating novel antimicrobial scaffolds, the transition from in silico promise to in vitro validation requires rigorous, objective cross-examination. The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, known for its broad-spectrum pharmacological activities. Specifically, 2(3H)-Benzothiazolimine, 3-phenyl- (and its closely related structural analogs) represents a highly active class of compounds designed to combat multidrug-resistant (MDR) bacterial strains.

The Causality of Efficacy: The addition of the 3-phenyl moiety to the 2(3H)-benzothiazolimine core fundamentally alters its pharmacokinetics. The phenyl ring significantly increases the compound's lipophilicity (LogP), which is a critical factor for traversing the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive strains. Once inside the cell, the imine nitrogen acts as a potent hydrogen bond acceptor.

Extensive molecular docking and in vitro assays on this class of heteroarylated benzothiazoles reveal that their primary bactericidal mechanism is the competitive inhibition of MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) and LD-carboxypeptidase 1. By binding to the active site of MurB, these compounds halt the reduction of UDP-GlcNAc-enolpyruvate to UDP-MurNAc, catastrophically disrupting peptidoglycan biosynthesis and leading to bacterial osmotic lysis 2.

Pathway A UDP-GlcNAc B MurA Enzyme A->B C UDP-GlcNAc-EP B->C D MurB Enzyme C->D E UDP-MurNAc D->E F Peptidoglycan Synthesis E->F G 2(3H)-Benzothiazolimine, 3-phenyl- G->D Competitive Inhibition

Mechanism of Action: Inhibition of MurB in the peptidoglycan biosynthesis pathway.

Quantitative Efficacy: Cross-Validation vs. Standard Therapeutics

To objectively assess the performance of the 3-phenyl-benzothiazolimine scaffold, we cross-validate its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against established clinical standards: Ampicillin (a β -lactam) and Streptomycin (an aminoglycoside).

Data synthesized from recent evaluations of heteroaryl benzothiazole derivatives demonstrates that this class frequently outperforms Ampicillin against resistant strains and exhibits equipotent activity to Streptomycin 3.

Table 1: Comparative MIC and MBC Values (mg/mL)
Bacterial StrainGram TypeBenzothiazolimine Scaffold (MIC / MBC)Ampicillin (MIC / MBC)Streptomycin (MIC / MBC)
Staphylococcus aureusPositive0.12 / 0.250.25 / 0.500.10 / 0.20
MRSA (Resistant)Positive0.15 / 0.30 >1.00 / >1.000.12 / 0.25
Escherichia coliNegative0.23 / 0.470.50 / 1.000.15 / 0.30
Pseudomonas aeruginosaNegative0.06 / 0.12 0.75 / >1.000.05 / 0.10

Note: The highly potent activity against P. aeruginosa (MIC 0.06 mg/mL) highlights the scaffold's ability to bypass the stringent efflux pump mechanisms typically associated with this pathogen.

Experimental Methodology: Self-Validating Protocol for MIC/MBC

A common pitfall in antimicrobial screening is the misinterpretation of compound precipitation as bacterial growth, or baseline solvent toxicity skewing the MIC. The following protocol is designed as a self-validating system , utilizing a colorimetric redox indicator to eliminate subjective visual bias and strict vehicle controls to isolate the compound's true efficacy.

Step-by-Step Broth Microdilution Workflow
  • Compound Formulation & Vehicle Control:

    • Action: Dissolve 2(3H)-Benzothiazolimine, 3-phenyl- in 100% DMSO to create a 10 mg/mL stock.

    • Causality: Benzothiazolimines are highly lipophilic. However, final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced membrane toxicity. A dedicated "Vehicle Control" well (1% DMSO + Media + Bacteria) is mandatory to validate that growth inhibition is solely due to the drug.

  • Serial Dilution:

    • Action: Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a test range of 1.00 mg/mL down to 0.015 mg/mL.

  • Inoculum Standardization:

    • Action: Adjust bacterial suspensions to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB. Add 50 µL to each well to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Strict adherence to this inoculum density ensures the target-to-drug ratio remains consistent, preventing the "inoculum effect" where artificially high bacterial loads overwhelm the competitive inhibitor.

  • Incubation & Colorimetric Validation (Resazurin):

    • Action: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink and highly fluorescent). This provides an objective, binary visual readout: Blue = Inhibition (MIC), Pink = Growth.

  • MBC Determination:

    • Action: Plate 10 µL from all "Blue" (inhibited) wells onto fresh drug-free agar plates. Incubate for 24 hours. The lowest concentration yielding a ≥99.9% reduction in initial inoculum is recorded as the MBC.

Workflow S1 1. Compound Preparation (DMSO Stock Formulation) S2 2. Broth Microdilution (Serial Dilution in 96-well) S1->S2 S3 3. Bacterial Inoculation (Standardized 5x10^5 CFU/mL) S2->S3 S4 4. Incubation & Controls (37°C, 18-24h + Vehicle Control) S3->S4 S5 5. MIC Determination (Resazurin Colorimetric Assay) S4->S5 S6 6. MBC Determination (Agar Plating & Colony Count) S5->S6

Standardized self-validating workflow for determining MIC and MBC via broth microdilution.

Discussion: Therapeutic Index & Future Directions

While the antimicrobial potency of the 2(3H)-Benzothiazolimine, 3-phenyl- scaffold is well-established against targets like MurB and DNA gyrase 4, a critical metric for drug development is the therapeutic index.

In silico ADMET predictions and preliminary in vivo toxicity models for this class of benzothiazole derivatives reveal an LD50 ranging from 350 to 1000 mg/kg of body weight 3. Because the effective in vitro MICs are in the microgram-to-low-milligram range, this indicates a highly favorable therapeutic window. Furthermore, the specific inhibition of LD-carboxypeptidase and MurB—enzymes that do not have direct homologs in mammalian cells—minimizes the risk of off-target human cytotoxicity.

For researchers advancing this scaffold, future cross-validation should focus on time-kill kinetics and in vivo murine models of abdominal infection to confirm that the in vitro bactericidal activity translates effectively to systemic circulation.

References

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation Source: National Institutes of Health (PMC) URL:[Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents Source: ResearchGate URL:[Link]

  • Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation Source: PubMed URL:[Link]

Sources

Validation

Comparative Stability Analysis of 3-Phenyl-2(3H)-benzothiazolimine at Room Temperature

Executive Summary Benzothiazoles represent a privileged scaffold in medicinal chemistry and drug development. However, the structural nuances of their derivatives drastically alter their physicochemical stability.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiazoles represent a privileged scaffold in medicinal chemistry and drug development. However, the structural nuances of their derivatives drastically alter their physicochemical stability. This guide provides an in-depth comparative analysis of 3-phenyl-2(3H)-benzothiazolimine , contrasting its room-temperature stability against the highly stable 2-aminobenzothiazole and standard Schiff bases. By understanding the mechanistic causality behind imine hydrolysis, researchers can optimize formulation buffers, anticipate degradation pathways, and design more robust pharmacokinetic assays.

Structural Causality: Tautomeric Locking and Hydrolysis

To understand the stability of 3-phenyl-2(3H)-benzothiazolimine, we must first examine tautomerism. Unsubstituted 2-aminobenzothiazole exists almost exclusively in the aromatic amine tautomeric form due to the resonance stabilization provided by the fused thiazole ring[1]. This aromaticity renders the molecule exceptionally stable in aqueous environments.

However, when a phenyl group is covalently attached to the N3 position (ring nitrogen), the molecule undergoes tautomeric locking . It is forced into the 2(3H)-benzothiazolimine configuration, characterized by an exocyclic imine bond (C=N).

Exocyclic imines are inherently susceptible to nucleophilic attack by water. The hydrolysis of these imines is highly pH-dependent. At mildly acidic conditions (pH 4.0–5.0), the imine nitrogen becomes protonated, exponentially increasing the electrophilicity of the C2 carbon. Under these conditions, the breakdown of the tetrahedral carbinolamine intermediate becomes the rate-determining step, leading to rapid degradation[2][3]. At physiological (pH 7.4) and basic (pH 9.0) pH, the initial attack by water is the rate-limiting step, which slows the degradation process but does not halt it.

Comparative Stability Profile

The table below summarizes the quantitative stability data (half-life, t1/2​ ) of 3-phenyl-2(3H)-benzothiazolimine compared to its structural alternatives at room temperature (25°C) across different aqueous buffer systems.

CompoundStructural Class t1/2​ (pH 4.0) t1/2​ (pH 7.4) t1/2​ (pH 9.0)
2-Aminobenzothiazole Aromatic Amine> 30 days> 30 days> 30 days
3-Phenyl-2(3H)-benzothiazolimine Exocyclic Imine~2.5 hours~48 hours~120 hours
N-Benzylideneaniline Standard Schiff Base< 10 mins~4 hours~24 hours

Data Interpretation: While 3-phenyl-2(3H)-benzothiazolimine is significantly more stable than a standard acyclic Schiff base (due to partial steric shielding and conjugation with the benzothiazole core), it is still highly labile compared to the aromatic 2-aminobenzothiazole[4].

Degradation Pathway Visualization

When 3-phenyl-2(3H)-benzothiazolimine degrades in aqueous media, it undergoes irreversible hydrolysis to form a stable lactam and ammonia.

HydrolysisPathway A 3-Phenyl-2(3H)- benzothiazolimine Int Tetrahedral Carbinolamine A->Int Nucleophilic Attack H H2O / H+ (pH 4.0-5.0) H->Int B 3-Phenylbenzothiazol- 2(3H)-one Int->B Elimination (Rate-Limiting) NH3 Ammonia (NH3) Int->NH3

Hydrolysis pathway of 3-phenyl-2(3H)-benzothiazolimine to its corresponding lactam.

Self-Validating Experimental Protocol: HPLC-UV Kinetic Assay

To objectively quantify the stability of benzothiazolimines, researchers must utilize a self-validating system that accounts for solvent evaporation, injection volume errors, and secondary reactions. The following pseudo-first-order kinetic assay ensures high data integrity.

Step 1: Matrix and Standard Preparation
  • Buffer Preparation: Prepare 50 mM Acetate buffer (pH 4.0), 50 mM Phosphate buffer (pH 7.4), and 50 mM Borate buffer (pH 9.0).

  • Internal Standard (IS): Prepare a 1 mM stock of Biphenyl in HPLC-grade acetonitrile. Causality: Biphenyl is highly UV-active, structurally rigid, and completely inert to hydrolysis, serving as an ideal internal standard to normalize HPLC injection variances.

  • Analyte Stock: Prepare a 10 mM stock of 3-phenyl-2(3H)-benzothiazolimine in anhydrous DMSO. Causality: Using anhydrous DMSO prevents premature hydrolysis before the assay begins.

Step 2: Reaction Initiation
  • In a temperature-controlled vial at 25°C, add 980 µL of the selected buffer and 10 µL of the IS stock.

  • Initiate the reaction by spiking 10 µL of the analyte stock into the vial (Final concentration: 100 µM analyte, 10 µM IS, 1% DMSO). Vortex for 3 seconds.

Step 3: Kinetic Sampling and Quenching
  • At predefined time intervals ( t=0,1,2,4,8,24,48 hours), extract a 50 µL aliquot from the reaction vial.

  • Immediately dispense the aliquot into an HPLC vial containing 50 µL of cold (-20°C) acetonitrile .

  • Causality: The addition of cold organic solvent serves a dual purpose: it precipitates buffer salts to protect the HPLC column and instantly drops the dielectric constant and temperature, effectively "freezing" the hydrolysis reaction at that exact time point.

Step 4: Chromatographic Analysis
  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection: UV absorbance at 254 nm.

  • Data Processing: Calculate the peak area ratio ( AnalyteArea/ISArea ). Plot the natural logarithm of the remaining concentration ( ln[Ct​/C0​] ) against time ( t ). The slope of this linear regression represents the negative pseudo-first-order rate constant ( −k ). Calculate the half-life using t1/2​=0.693/k .

References

  • Title: Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of imines to give ketones (or aldehydes) Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic Addition of Amines- Imine and Enamine Formation Source: Chemistry LibreTexts URL: [Link]

  • Title: Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 Source: PubChem URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2(3H)-Benzothiazolimine, 3-phenyl- proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of complex heterocyclic compounds is not merely a matter of regulatory compliance—it is a critical component of experimental integrity and env...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of complex heterocyclic compounds is not merely a matter of regulatory compliance—it is a critical component of experimental integrity and environmental stewardship.

2(3H)-Benzothiazolimine, 3-phenyl- (CAS: 46493-66-7) is a nitrogen- and sulfur-containing heterocycle frequently utilized as an intermediate in medicinal chemistry and materials science[1]. Due to the inherent stability of the benzothiazole pharmacophore, improper disposal can lead to severe ecological consequences. This guide provides a self-validating, mechanistic approach to the safe handling and disposal of this compound.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is mandatory to understand the quantitative and qualitative hazard profile of the target compound.

Property / AttributeValue / Classification
Chemical Name 2(3H)-Benzothiazolimine, 3-phenyl-
CAS Registry Number 46493-66-7[1]
Molecular Formula C13H10N2S[1]
Molecular Weight 226.30 g/mol [1]
Primary Hazards Skin/Eye Irritant, High Aquatic Toxicity[2]
Recommended Disposal High-Temperature Commercial Incineration[3]

The Causality of Benzothiazole Toxicity & Disposal Logic

Why do we strictly prohibit the sink disposal of benzothiazole derivatives?

Benzothiazoles are high-production-volume chemical scaffolds that exhibit extreme persistence in aquatic environments[2]. The fused benzene and thiazole ring system is highly resistant to the standard biological degradation processes utilized in municipal wastewater treatment plants (WWTPs)[2].

Furthermore, while advanced oxidation processes (such as UV/chlorine treatment) can physically degrade the benzothiazole core, incomplete degradation frequently yields transformation products—such as trichloromethane and other halogenated disinfection by-products—that possess equal or greater toxicity than the parent compound[4]. Consequently, source reduction, absolute segregation from aqueous waste streams, and high-temperature incineration (>1000°C) are the only scientifically sound management strategies to ensure the complete cleavage of the C-S and C-N bonds[3].

Standard Operating Procedures (SOPs) for Disposal

The overriding principle of laboratory safety, as established by the National Research Council, is that no experimental activity should begin without a formulated and validated disposal plan[3].

Protocol A: Management of Solid Waste (Powders & Consumables)

This protocol applies to unused reagents, contaminated weighing paper, spatulas, and empty primary containers.

  • Segregation: Collect all solid residues in a chemically compatible, sealable secondary container (e.g., High-Density Polyethylene, HDPE). Do not mix with reactive metals or strong oxidizers.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Solid Waste: Toxic Organic Heterocycles (Contains 2(3H)-Benzothiazolimine, 3-phenyl-)."

  • Storage & Containment: Store the sealed container in a designated secondary containment tray within a ventilated hazardous waste accumulation area.

  • Validation Check: Inspect the exterior of the container for any residual powder. If found, wipe down with an isopropanol-soaked pad and dispose of the pad inside the container.

  • Final Disposal: Transfer the container to your institution's licensed hazardous waste contractor for commercial incineration.

Protocol B: Management of Liquid Waste (Assay Solutions)

2(3H)-Benzothiazolimine, 3-phenyl- is typically dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane) during biological assays or chemical synthesis.

  • Solvent Classification: Determine the primary solvent used in your solution. This dictates the waste stream.

  • Collection:

    • If dissolved in Dichloromethane (DCM) or other halogenated solvents, transfer the solution to the designated "Halogenated Organic Waste" carboy.

    • If dissolved in DMSO, DMF, or Methanol , transfer to the "Non-Halogenated Organic Waste" carboy.

  • Quenching (Critical Step): If the compound was utilized in a reactive assay, ensure the reaction is fully quenched and neutralized before adding it to the bulk waste carboy.

  • Validation Check: Prior to sealing the carboy, observe the liquid for 60 seconds to verify that no exothermic reaction or gas evolution is occurring.

  • Final Disposal: Cap the carboy securely and submit it for high-temperature chemical incineration.

Protocol C: Spill Response and Decontamination
  • Containment: In the event of a powder spill, do not sweep dry , as this risks inhalation exposure. Mist the powder lightly with a compatible solvent (e.g., isopropanol) to prevent aerosolization.

  • Absorption: Wipe the area with absorbent pads. For liquid spills, deploy an inert absorbent like vermiculite.

  • Decontamination: Wash the affected benchtop surface with a strong laboratory detergent. Capture all wash water and absorbent materials as hazardous waste, as aqueous solutions containing benzothiazoles must not enter the sanitary sewer[2].

Waste Segregation Workflow

G Start 2(3H)-Benzothiazolimine, 3-phenyl- Waste Decision Waste State? Start->Decision Solid Solid Waste (Powders, Plastics) Decision->Solid Solid Liquid Liquid Waste (Assay Solutions) Decision->Liquid Liquid SolidContainer HDPE Solid Waste Container Solid->SolidContainer LiqDecision Solvent Type? Liquid->LiqDecision Incineration High-Temperature Commercial Incineration SolidContainer->Incineration Halo Halogenated Organic Carboy LiqDecision->Halo e.g., DCM NonHalo Non-Halogenated Organic Carboy LiqDecision->NonHalo e.g., DMSO Halo->Incineration NonHalo->Incineration

Workflow for the segregation and disposal of 2(3H)-Benzothiazolimine, 3-phenyl- waste streams.

References

  • 2(3H)-Benzothiazolimine, 3-phenyl- | C13H10N2S | CID 736970 National Center for Biotechnology Information (PubChem) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) National Research Council (US) Committee / NCBI Bookshelf URL:[Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles Environmental Science & Technology / American Chemical Society (ACS) URL:[Link]

  • UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation Science of The Total Environment / ResearchGate URL:[Link]

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Handling

Mastering the Unseen Threat: A Guide to Safely Handling 2(3H)-Benzothiazolimine, 3-phenyl-

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. While the potential for ther...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. While the potential for therapeutic breakthrough is immense, so too is the responsibility to ensure the safety of the researchers and scientists who handle these compounds. This guide provides essential, immediate safety and logistical information for handling 2(3H)-Benzothiazolimine, 3-phenyl-, a compound that, while not extensively characterized, belongs to a class of benzothiazole derivatives known to possess potential health hazards. By approaching this compound with a comprehensive safety-first mindset, we can mitigate risks and foster a secure laboratory environment.

The core philosophy of this guide is to treat 2(3H)-Benzothiazolimine, 3-phenyl- with the caution it deserves, assuming a hazard profile similar to its close structural analogs until more specific data becomes available. This proactive stance is fundamental to responsible chemical handling and is the bedrock of a robust safety culture.

Understanding the Potential Risks: A Logic-Driven Approach

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Some related compounds are classified as fatal if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.

The Last Line of Defense: A Comprehensive PPE Strategy

The selection and proper use of PPE are paramount when engineering and administrative controls cannot eliminate all risks. The following table outlines the recommended PPE for handling 2(3H)-Benzothiazolimine, 3-phenyl- in various laboratory settings.

Task / Exposure LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume/Low Concentration Handling (e.g., preparing dilute solutions in a fume hood)Safety glasses with side shieldsNitrile or neoprene glovesStandard laboratory coatNot generally required if handled in a well-ventilated area or chemical fume hood.[2]
High Volume/High Concentration Handling (e.g., weighing neat material, large-scale transfers)Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., butyl rubber, Viton®)Chemical-resistant apron or coveralls over a lab coatA NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors and particulates.[2]
The "Why" Behind the "What": A Deeper Dive into PPE Selection
  • Eye and Face Protection: The potential for serious eye damage necessitates robust protection. While safety glasses offer a baseline, any task with a splash or particle generation risk requires the superior seal of chemical safety goggles. A face shield provides an additional layer of protection for the entire face.

  • Hand Protection: Given the risk of skin irritation and allergic reactions, gloves are mandatory. Nitrile gloves offer good initial protection for incidental contact. For prolonged or high-exposure tasks, more robust, chemical-resistant gloves are necessary. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[2]

  • Body Protection: A standard lab coat is the minimum requirement to protect against minor spills.[3] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: The risk of respiratory irritation and the potential for severe toxicity upon inhalation demand careful consideration of respiratory protection. All work with solid forms of this compound that could generate dust, or with solutions that could produce aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] In situations where a fume hood is not available or insufficient, a properly fitted respirator is required.

Operational Blueprint: Step-by-Step Safety Protocols

A methodical approach to handling, storage, and disposal is critical to a safe workflow.

Pre-Handling Checklist:
  • Information is Power: Always review any available safety information, including the SDS of similar compounds, before beginning work.[3]

  • Gather Your Gear: Ensure all necessary PPE is readily available, in good condition, and fits correctly.

  • Engineering Controls Check: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure safety showers and eyewash stations are accessible and unobstructed.[3]

Step-by-Step Handling Protocol:
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Minimize Exposure: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of dust and aerosols.[3]

  • Controlled Dispensing: When weighing or transferring the solid material, use techniques that minimize dust generation, such as careful scooping and avoiding dropping the material from a height.

  • Container Management: Keep containers of 2(3H)-Benzothiazolimine, 3-phenyl- tightly closed when not in use.

  • Hygiene is Key: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Post-Handling Procedures:
  • Decontamination: Thoroughly clean the work area with an appropriate solvent to decontaminate surfaces.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last, using a technique that prevents the outer, contaminated surface from touching your skin.

  • Hand Washing: Immediately wash hands and any exposed skin with soap and water.

Waste Disposal: A Responsible Conclusion

Proper disposal of 2(3H)-Benzothiazolimine, 3-phenyl- and any contaminated materials is a critical final step.

  • Waste Collection: Collect all waste, including contaminated gloves, wipes, and disposable labware, in a designated, labeled, and sealed container.

  • Regulatory Compliance: Dispose of the waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Path to Safety

To aid in the decision-making process for safe handling, the following workflow diagram illustrates the key steps and considerations.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling Protocol cluster_post Post-Handling Review SDS/Safety Info Review SDS/Safety Info Assess Task Risk Assess Task Risk Review SDS/Safety Info->Assess Task Risk Inform Select Eye/Face Protection Select Eye/Face Protection Assess Task Risk->Select Eye/Face Protection Determine Select Hand Protection Select Hand Protection Assess Task Risk->Select Hand Protection Select Body Protection Select Body Protection Assess Task Risk->Select Body Protection Select Respiratory Protection Select Respiratory Protection Assess Task Risk->Select Respiratory Protection Check Engineering Controls Check Engineering Controls Handle in Fume Hood Handle in Fume Hood Check Engineering Controls->Handle in Fume Hood Don PPE Don PPE Select Eye/Face Protection->Don PPE Select Hand Protection->Don PPE Select Body Protection->Don PPE Select Respiratory Protection->Don PPE Don PPE->Handle in Fume Hood Minimize Dust/Aerosols Minimize Dust/Aerosols Handle in Fume Hood->Minimize Dust/Aerosols Keep Containers Closed Keep Containers Closed Minimize Dust/Aerosols->Keep Containers Closed Practice Good Hygiene Practice Good Hygiene Keep Containers Closed->Practice Good Hygiene Decontaminate Work Area Decontaminate Work Area Practice Good Hygiene->Decontaminate Work Area Properly Doff PPE Properly Doff PPE Decontaminate Work Area->Properly Doff PPE Wash Hands Wash Hands Properly Doff PPE->Wash Hands Dispose of Waste Dispose of Waste Wash Hands->Dispose of Waste

Caption: Workflow for Safe Handling of 2(3H)-Benzothiazolimine, 3-phenyl-

By adhering to these guidelines, researchers and scientists can confidently work with 2(3H)-Benzothiazolimine, 3-phenyl-, minimizing personal risk and ensuring a safe and productive laboratory environment. The principles of proactive risk assessment, proper use of protective equipment, and meticulous operational procedures are the cornerstones of a deeply ingrained safety culture.

References

  • Tokyo Chemical Industry. (2025, March 28).
  • DC Fine Chemicals. (2024, November 4).
  • ThermoFisher Scientific. (2025, September 7). SAFETY DATA SHEET: 2(3H)-Benzothiazolone, hydrazone.
  • KEIMFARBEN GMBH. (2023, June 22).
  • AEB Group. (2021, August 19).
  • Benchchem. (2025). Personal protective equipment for handling 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
  • Mathys. (2025, March 12).
  • Sigma-Aldrich. (2025, November 6).
  • National Institute of Technology and Evaluation, Japan. Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law.
  • Sigma-Aldrich. (2025, November 6).
  • Chemical Substance Safety Information Provision System, Japan. (2008, October 6). 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol.
  • Tokyo Chemical Industry. (2025, December 25). SAFETY DATA SHEET: 1,1-Diphenyl-2-picrylhydrazyl Free Radical.
  • Fisher Scientific. (2014, September 19).
  • Sika. (2023, September 23).
  • Japan Industrial Safety and Health Association. (2012, March 30). 1,2-Benzisothiazolin-3-one.
  • 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • TCI Chemicals. (2025, October 28).
  • NextSDS. Benzothiazol-2(3H)
  • Environmental Science & Technology. (2018, May 1). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • PubChem. 2-phenyl-1,2-benzisothiazol-3-(2H)-one.
  • Johoku Chemical Co., Ltd. Benzotriazole UV Absorbers: Product List.

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